2-Phenylanthraquinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 230302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZCFGZBDDCNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310683 | |
| Record name | 2-PHENYLANTHRAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-97-8 | |
| Record name | 9, 2-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PHENYLANTHRAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Phenylanthraquinone CAS number and chemical identifiers
An In-Depth Technical Guide to 2-Phenylanthraquinone: Synthesis, Properties, and Therapeutic Potential
Introduction
This compound is a polycyclic aromatic organic compound belonging to the anthraquinone family. Structurally, it consists of an anthraquinone core substituted with a phenyl group at the C-2 position. This substitution imparts unique physicochemical properties and biological activities, making it a molecule of significant interest for researchers in materials science, synthetic chemistry, and drug development. While the parent anthraquinone scaffold is found in numerous natural products and synthetic dyes, the addition of the phenyl group modifies its electronic and steric characteristics, opening avenues for novel applications. This guide provides a comprehensive overview of this compound, from its fundamental chemical identifiers to its synthesis, potential therapeutic applications, and the analytical methodologies required for its study.
Core Chemical Identifiers and Properties
A precise understanding of a compound begins with its fundamental identifiers and physicochemical properties. These data are critical for sourcing, handling, and characterizing the molecule in a research setting.
Chemical Identifiers
The primary identifiers for this compound are summarized below, providing a standardized way to reference this compound in databases and publications.
| Identifier | Value | Source |
| CAS Number | 6485-97-8 | [1] |
| Molecular Formula | C₂₀H₁₂O₂ | [1][2] |
| Molecular Weight | 284.31 g/mol | [2] |
| IUPAC Name | 2-Phenylanthracene-9,10-dione | [2] |
| PubChem CID | 313995 | [2] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in different solvents and environments, which is crucial for designing synthetic routes and biological assays.
| Property | Description | Source |
| Appearance | Yellow crystalline or powdery solid. | [1] |
| Solubility | Generally soluble in organic solvents like ethers, ketones, and benzene. Insoluble in water. | [1] |
| λmax | 340 nm (lit.) | [1] |
| Storage | Should be stored in a cool, dry, sealed container away from fire and oxidizing agents. | [1] |
| Toxicity | Reported to have low toxicity, but may cause eye and skin irritation. Standard safety precautions are recommended. | [1] |
Synthesis of this compound
The synthesis of substituted anthraquinones often involves electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, followed by cyclization. One common method for preparing this compound involves the reaction of benzaldehyde with anthraquinone under specific conditions.[1] A more general and industrially relevant approach for creating substituted anthraquinones is the reaction of a substituted benzene derivative with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization.
The diagram below illustrates a generalized workflow for the synthesis of a 2-substituted anthraquinone, which can be adapted for this compound.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Cyclization
This protocol describes a plausible method for the synthesis of this compound based on established chemical principles for related compounds.[3]
Step 1: Friedel-Crafts Acylation
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve phthalic anhydride (1 equivalent) in an inert solvent such as dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (2.5 equivalents), to the solution while stirring.
-
Add biphenyl (1 equivalent) dropwise to the reaction mixture. The causality here is that the Lewis acid activates the phthalic anhydride, making it a potent electrophile for the acylation of the biphenyl ring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting materials are consumed (monitor by TLC).
-
Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and precipitates the product.
-
Filter the resulting solid, wash with water, and dry to obtain the crude intermediate, 2-(biphenyl-4-carbonyl)benzoic acid.
Step 2: Intramolecular Cyclization
-
Add the crude intermediate from Step 1 to a flask containing concentrated sulfuric acid.
-
Heat the mixture to approximately 100-120 °C for 2-3 hours. The strong acid protonates the carboxylic acid, facilitating the intramolecular electrophilic attack on the adjacent phenyl ring, leading to cyclization and dehydration.
-
Cool the reaction mixture to room temperature and carefully pour it onto ice water to precipitate the crude this compound.
-
Filter the precipitate, wash thoroughly with water until neutral, and then with a sodium bicarbonate solution to remove any remaining acidic impurities.
Step 3: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel to yield the final product as a yellow solid.
Applications and Biological Significance
This compound serves as a versatile intermediate and possesses intrinsic properties that make it valuable in several fields.
-
Chemical Synthesis: It is a key intermediate in the synthesis of more complex organic compounds and dyes.[1]
-
Photosensitizer: Like many quinone derivatives, it can act as a photosensitizer and is used in photosensitive materials.[1]
-
Pharmaceutical Field: The anthraquinone and phenanthrenequinone scaffolds are known for a wide range of biological activities, including anticancer, antioxidant, and antibacterial effects.[1][4][5] This suggests that this compound may also possess therapeutic potential.
Potential Anticancer Activity: A Mechanistic Insight
The anticancer properties of many quinone derivatives are attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[5] This process can induce oxidative stress within cancer cells, triggering apoptosis. Anthraquinone derivatives are also known to act as topoisomerase inhibitors and can intercalate with DNA, disrupting cancer cell replication.[4] While specific studies on this compound are limited, the broader class of phenanthraquinones has shown potent cytotoxic effects against various cancer cell lines.[5][6][7]
The proposed mechanism of ROS generation is illustrated below.
Caption: Proposed mechanism of ROS generation by this compound.
Analytical Methodologies
Accurate quantification and characterization of this compound are essential for quality control in synthesis and for pharmacokinetic and pharmacodynamic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.
Experimental Protocol: Quantification by HPLC
This protocol provides a general method for the quantitative analysis of this compound, which can be optimized for specific matrices.[8][9]
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, allowing for elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or at its λmax of 340 nm for higher sensitivity.
-
Injection Volume: 10-20 µL.
2. Preparation of Solutions:
-
Stock Standard Solution: Accurately weigh and dissolve a known amount of purified this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter to remove particulates, and dilute as necessary to fall within the linear range of the calibration curve.
3. Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the sample is determined by interpolating its peak area from the linear regression of the calibration curve.
The following diagram outlines the analytical workflow.
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Conclusion
This compound is a compound with established utility as a chemical intermediate and emerging potential in the pharmaceutical arena. Its synthesis is achievable through well-understood organic chemistry principles, and its analysis can be reliably performed using standard chromatographic techniques. The structural similarity to other biologically active anthraquinones and phenanthrenequinones strongly suggests a promising future for this compound as a scaffold in drug discovery, particularly in the development of novel anticancer agents. Further research into its specific biological mechanisms and therapeutic efficacy is warranted to fully unlock the potential of this versatile molecule.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C20H12O2 | CID 313995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104326896A - Synthesis method of 2-amylanthraquinone - Google Patents [patents.google.com]
- 4. Anthraquinone: a promising scaffold for the discovery and development of therapeutic agents in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Two novel phenanthraquinones with anti-cancer activity isolated from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Historical Discovery and Development of 2-Phenylanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylanthraquinone, a polycyclic aromatic hydrocarbon, represents a significant scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its historical discovery, synthetic evolution, and development as a platform for therapeutic agents. We delve into the foundational synthetic methodologies, including the seminal Friedel-Crafts and Diels-Alder reactions, and explore modern advancements such as the Scholl reaction and Suzuki coupling. This guide offers detailed, field-proven protocols, explains the causal reasoning behind experimental choices, and presents a critical evaluation of the compound's structure-activity relationships, particularly in the context of oncology. Through a synthesis of historical context and contemporary data, this document serves as an authoritative resource for professionals engaged in the research and development of novel therapeutics based on the anthraquinone framework.
Introduction: The Anthraquinone Scaffold
The anthraquinone core, a tricyclic aromatic structure, has been a cornerstone of chemical synthesis and drug discovery for over a century.[1][2] Naturally occurring anthraquinones have been used for their medicinal properties for centuries, and their synthetic counterparts have become indispensable in the dye industry and, more recently, in chemotherapy.[1][3] The planar nature of the anthraquinone ring system allows it to intercalate with DNA, a mechanism that underpins the cytotoxic activity of many of its derivatives.[2][4] The strategic substitution on this scaffold allows for the fine-tuning of its electronic, photophysical, and biological properties. The introduction of a phenyl group at the 2-position creates this compound (C₂₀H₁₂O₂), a modification that significantly influences its molecular interactions and therapeutic potential.[5] This guide will trace the journey of this specific derivative from its early synthesis to its current status as a molecule of interest in drug development.
Historical Perspective and Foundational Syntheses
While a singular, definitive "discovery" of this compound is not prominently documented, its synthesis is intrinsically linked to the development of fundamental reactions in organic chemistry used to construct the anthraquinone framework itself. The primary industrial methods for producing the parent 9,10-anthraquinone have historically been the oxidation of anthracene and the Friedel-Crafts reaction between benzene and phthalic anhydride.[4] The synthesis of substituted derivatives like this compound logically followed from the adaptation of these classical methods.
The Friedel-Crafts Acylation Approach
The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry, enabling the attachment of alkyl or acyl substituents to an aromatic ring via electrophilic substitution.[6][7] The acylation variant is particularly relevant for the synthesis of anthraquinones.[6][8][9]
The conceptual pathway to this compound via this method involves two key steps:
-
Intermolecular Acylation: A substituted aromatic substrate is acylated with phthalic anhydride to form an o-aroylbenzoic acid intermediate.
-
Intramolecular Cyclization: The intermediate undergoes an acid-catalyzed cyclization and dehydration to form the tricyclic anthraquinone core.
For this compound, the logical starting material would be biphenyl. The Friedel-Crafts acylation of biphenyl with phthalic anhydride, in the presence of a Lewis acid like AlCl₃, would produce 2-(biphenyl-4-carbonyl)benzoic acid. Subsequent intramolecular cyclization under strong acidic conditions yields this compound.
Causality in Experimental Design: The choice of a strong Lewis acid like aluminum chloride is crucial as it complexes with the carbonyl oxygen of the acylating agent, rendering the acyl carbon highly electrophilic and susceptible to attack by the aromatic ring.[10] A stoichiometric amount of the catalyst is often required because the product ketone also forms a stable complex with the Lewis acid.[9] The subsequent intramolecular cyclization requires a strong protic acid (e.g., concentrated sulfuric acid) to protonate a carbonyl group, facilitating the intramolecular electrophilic attack to close the central ring.
Figure 1: General workflow for the synthesis of this compound via Friedel-Crafts acylation.
The Diels-Alder Reaction
First described by Otto Diels and Kurt Alder in 1928, the Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring.[11] This reaction has been widely applied in the synthesis of complex natural products, including anthraquinones.[11][12][13]
A plausible Diels-Alder strategy for this compound involves the reaction of a substituted naphthoquinone (the dienophile) with a suitable diene. For instance, 2-phenyl-1,4-naphthoquinone could react with butadiene. The resulting cyclohexene derivative would then be oxidized to form the aromatic central ring of the anthraquinone system. The regioselectivity of the Diels-Alder reaction is a critical consideration, governed by the electronic nature of the substituents on both the diene and the dienophile.[12][13]
Causality in Experimental Design: The dienophile is typically activated by electron-withdrawing groups, which are inherent to the quinone structure. The diene, conversely, reacts faster if it possesses electron-donating groups. The conditions for the subsequent aromatization step often involve heating in the presence of a mild oxidizing agent to facilitate the dehydrogenation of the newly formed ring.[14]
Modern Synthetic Developments
While classical methods provide the foundation, modern organic synthesis has introduced more versatile and often milder techniques for constructing the this compound scaffold.
Scholl Reaction
The Scholl reaction, discovered by Roland Scholl in 1910, involves the oxidative intramolecular or intermolecular coupling of two aromatic rings using a Lewis acid and a protic acid.[15][16] This reaction has become a powerful tool for the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and nanographenes.[15][17] Conceptually, it could be applied to synthesize this compound by the intramolecular cyclization of a precursor like 2-benzoyl-biphenyl, though this specific application is less common than intermolecular couplings for larger systems. The reaction mechanism is thought to involve the formation of radical cations.[16][18] Recent advancements have explored electrochemical methods to make the Scholl reaction greener and more scalable.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a highly versatile method for forming carbon-carbon bonds.[19][20] Discovered by Akira Suzuki in 1979, it has become a go-to method for synthesizing biaryls and other conjugated systems.[19]
This reaction provides a modern, highly efficient route to this compound. The strategy involves coupling phenylboronic acid with a halogenated anthraquinone, such as 2-bromoanthraquinone.
Causality in Experimental Design: The choice of a palladium catalyst and a suitable phosphine ligand is critical for the efficiency of the Suzuki coupling.[21] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[19] This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex derivatives.[21][22]
Figure 2: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Physicochemical and Spectroscopic Characterization
This compound is a yellow crystalline solid that is generally soluble in organic solvents like ethers, ketones, and benzene.[5] Its structural confirmation and purity assessment rely on a combination of spectroscopic techniques.
| Property | Description |
| Molecular Formula | C₂₀H₁₂O₂ |
| Appearance | Yellow crystalline solid[5] |
| Solubility | Soluble in many organic solvents[5] |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Analysis
The spectroscopic profile of anthraquinones is well-defined, characterized by specific electronic transitions and nuclear magnetic resonances.[23][24]
-
UV-Visible Spectroscopy: Anthraquinones typically exhibit two main types of absorption bands: high-intensity π → π* transitions in the UV region (220-350 nm) and lower-intensity n → π* transitions that can extend into the visible region (around 400 nm).[24][25] The extended conjugation provided by the phenyl substituent in this compound is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax).
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show a complex multiplet pattern in the aromatic region, corresponding to the protons on the anthraquinone core and the phenyl substituent.
-
¹³C NMR: The carbon NMR spectrum is characterized by signals for the carbonyl carbons appearing significantly downfield (typically >180 ppm).[23] The remaining signals correspond to the aromatic carbons of the fused rings and the phenyl group.
-
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Common fragmentation patterns for anthraquinones involve the sequential loss of carbon monoxide (CO) molecules.[24]
| Technique | Expected Observations for this compound |
| UV-Vis (λmax) | π → π* transitions (220-350 nm) and n → π* transitions (~400 nm)[24][25] |
| ¹³C NMR | Carbonyl carbons > 180 ppm; multiple signals in the aromatic region (120-150 ppm)[23] |
| Mass Spec (MS) | Prominent molecular ion peak (M⁺); fragmentation by loss of CO[24] |
Table 2: Summary of Spectroscopic Data for Anthraquinone Derivatives.
Applications in Drug Development: Anticancer Activity
The anthraquinone scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][3][4] The development of these compounds is often guided by understanding their structure-activity relationships (SAR).[1][3]
Mechanism of Action
The primary anticancer mechanisms of anthraquinone derivatives include:
-
DNA Intercalation: The planar aromatic system inserts between DNA base pairs, disrupting DNA replication and transcription.[2][26]
-
Topoisomerase Inhibition: Many anthraquinones inhibit topoisomerase II, an enzyme crucial for resolving DNA tangles during replication, leading to double-strand breaks and apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Some anthraquinones can undergo redox cycling, generating ROS that cause oxidative damage to cellular components.[4]
Cytotoxicity and Structure-Activity Relationship (SAR)
The cytotoxic efficacy of anthraquinone derivatives is highly dependent on the nature and position of their substituents.[3][26] While specific and comprehensive public data for this compound is limited, studies on related phenanthrenequinones and other substituted anthraquinones provide valuable insights. For example, various phenanthrenequinone derivatives have shown significant cytotoxic activity against a range of human cancer cell lines, with IC₅₀ values in the low micromolar to nanomolar range.[2][27]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenanthrenequinone derivative (Bulbocodioidin J) | MCF-7 (Breast) | 2.1 | [1] |
| Phenanthrenequinone derivative (Bulbocodioidin D enantiomer) | HCT-116 (Colon) | 7.6 | [1] |
| Phenanthrenequinone derivative (Bulbocodioidin D enantiomer) | HepG2 (Liver) | 3.8 | [1] |
| Phenanthrenequinone derivative (Bulbocodioidin D enantiomer) | MCF-7 (Breast) | 3.4 | [1] |
| Aloe-emodin | MCF-7 (Breast) | 9.87 | [1] |
| Emodin | MCF-7 (Breast) | 35.62 | [1] |
Table 3: Comparative in vitro anticancer activity of selected anthraquinone and phenanthrenequinone derivatives.
The introduction of the phenyl group at the 2-position of the anthraquinone core can influence its biological activity in several ways:
-
Lipophilicity: The phenyl group increases the molecule's lipophilicity, which can affect its cell membrane permeability and subcellular distribution.[26]
-
Steric Hindrance: The bulky phenyl group can influence how the molecule interacts with its biological targets, potentially altering its DNA intercalation mode or its binding to enzyme active sites.
-
Electronic Effects: The phenyl group can modulate the electronic properties of the anthraquinone system, which may impact its redox potential and ability to generate ROS.
Future research in this area will likely focus on synthesizing a library of this compound derivatives with varied substitutions on the phenyl ring to systematically explore these effects and optimize anticancer potency and selectivity.
Detailed Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of this compound and the assessment of its biological activity.
Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a reliable method for synthesizing this compound from commercially available starting materials.
Materials:
-
2-Bromoanthraquinone
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas supply
Procedure:
-
To a round-bottom flask, add 2-bromoanthraquinone (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).
-
Add a 2M aqueous solution of potassium carbonate (2.0 eq.).
-
Add a 4:1 mixture of toluene and ethanol as the solvent.
-
Purge the flask with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a yellow solid.
Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a standard colorimetric method for measuring the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound stock solution in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with medium only (blank) and cells with DMSO vehicle (negative control).
-
Incubate the plate for 48 or 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control and determine the IC₅₀ value by plotting a dose-response curve.
Conclusion and Future Directions
This compound stands at the intersection of classical organic synthesis and modern drug discovery. Its core structure, accessible through time-honored reactions like Friedel-Crafts acylation and now more efficiently via modern cross-coupling methods, provides a robust platform for chemical exploration. While the broader class of anthraquinones is well-established in oncology, the specific potential of the 2-phenyl derivative remains an area ripe for further investigation.
The future of this compound in drug development will depend on a systematic exploration of its structure-activity relationships. The synthesis of derivatives with diverse functionalities on the pendant phenyl ring will be crucial to modulate its pharmacokinetic properties, target affinity, and selectivity. A deeper understanding of its precise mechanism of action—whether through enhanced DNA intercalation, specific enzyme inhibition, or other pathways—will guide the rational design of next-generation anticancer agents. This guide provides the foundational knowledge and practical methodologies to empower researchers to unlock the full therapeutic potential of this promising molecular scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scholl reaction - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. gala.gre.ac.uk [gala.gre.ac.uk]
- 21. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 22. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Structure of Anthracycline Derivatives Determines Their Subcellular Localization and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical and Computational Modeling of 2-Phenylanthraquinone
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies applied to the study of 2-Phenylanthraquinone. We will move beyond procedural outlines to explore the causal reasoning behind the selection of computational models, methods for self-validation, and the integration of theoretical data to predict chemical behavior and biological activity, grounding all claims in authoritative sources.
Introduction: The Significance of the Anthraquinone Scaffold
Anthraquinones are a class of aromatic organic compounds that form the structural core of many natural pigments, dyes, and pharmacologically active agents.[1] Their planar structure and conjugated system are responsible for their distinct spectroscopic properties and diverse biological activities, which include anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2][3] Many anthraquinone derivatives are known to exert cytotoxic effects against various cancer cell lines, making them a subject of intense study in medicinal chemistry and drug discovery.[4] this compound, which features a phenyl group substituted on the anthraquinone framework, presents a unique subject for computational analysis. The addition of the phenyl ring is expected to modulate the electronic properties and steric profile of the parent molecule, potentially influencing its reactivity and biological interactions.
This document details an integrated computational workflow, from first-principles quantum mechanical calculations to molecular docking simulations, to build a comprehensive theoretical profile of this compound. This approach allows for the elucidation of its fundamental electronic structure, the prediction of its spectroscopic signatures, and the exploration of its potential as a targeted therapeutic agent.
Part 1: Quantum Chemical Analysis: Unveiling Electronic Structure and Reactivity
Core Directive: Before investigating how a molecule interacts with biological systems, we must first understand its intrinsic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide the most robust and computationally efficient framework for this purpose. DFT offers an optimal balance between accuracy and computational cost for molecules of this size, making it the industry standard for predicting molecular geometries, electronic distributions, and reactivity.[5][6]
Methodology: Density Functional Theory (DFT) Protocol
The following protocol outlines a standard DFT-based analysis for a molecule like this compound. The choice of the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) is based on their proven track record in yielding reliable results for organic molecules, as frequently cited in the literature.[6][7]
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., ChemDraw, Avogadro).
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step, as all subsequent properties are calculated from this stable structure. This is performed using a functional such as B3LYP with the 6-311++G(d,p) basis set.[6]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry using the same level of theory. This serves a dual purpose:
-
Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermodynamic & Spectroscopic Data: It provides zero-point vibrational energy, thermodynamic properties (enthalpy, Gibbs free energy), and predicted IR and Raman spectra.[1]
-
-
Single-Point Energy & Population Analysis: Further calculations are run on the optimized geometry to derive electronic properties, such as molecular orbital energies (HOMO/LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.[6][7]
Diagram: Standard DFT Workflow
Caption: A typical workflow for Density Functional Theory (DFT) calculations.
Key Theoretical Descriptors
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability; a smaller gap suggests the molecule is more polarizable and reactive.[7] For this compound, the HOMO is expected to be localized on the electron-rich aromatic system, while the LUMO will likely be centered on the electron-accepting quinone moiety.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the charge distribution on the molecule's surface.[7] It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For this molecule, the carbonyl oxygens are expected to be sites of negative potential, making them key locations for hydrogen bonding.
| Descriptor | Predicted Value (Hypothetical) | Significance |
| HOMO Energy | -6.2 eV | Energy of the outermost electrons; relates to electron-donating ability. |
| LUMO Energy | -2.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.4 eV | Indicator of chemical reactivity and electronic transitions.[8] |
| Dipole Moment | 2.5 Debye | Measures overall polarity, influencing solubility and intermolecular forces. |
Part 2: Computational Spectroscopy: Bridging Theory and Experiment
Core Directive: A key validation of any computational model is its ability to reproduce experimentally observable data. Time-Dependent DFT (TD-DFT) is a powerful extension of DFT that allows for the simulation of electronic absorption spectra (UV-Vis), while standard frequency calculations predict vibrational spectra (IR/Raman).[7][9] These predictions are invaluable for interpreting experimental results and confirming molecular identity.
Methodology: TD-DFT Protocol for UV-Vis Spectra
-
Optimized Geometry: Begin with the fully optimized molecular structure obtained from the DFT protocol described in Part 1.
-
Solvent Modeling: Since spectra are typically measured in solution, an implicit solvent model, such as the Polarization Continuum Model (PCM), is crucial for accuracy. The solvent (e.g., ethanol, DMSO) should be specified.[8]
-
Excitation Energy Calculation: A TD-DFT calculation is performed to compute the energies of the first several electronic excited states. The functional used (e.g., CAM-B3LYP) is often chosen for its better performance with charge-transfer excitations.[10]
-
Spectrum Generation: The calculated excitation energies (in eV) are converted to wavelengths (λmax in nm), and their corresponding oscillator strengths are used to generate a theoretical UV-Vis spectrum.
Predicted Spectroscopic Signatures
Anthraquinones typically exhibit two main types of absorption bands in their UV-Vis spectra: high-intensity π → π* transitions in the UV region and lower-intensity n → π* transitions that can extend into the visible region, originating from the carbonyl groups.[11]
| Spectroscopic Technique | Predicted Feature (Hypothetical) | Assignment |
| UV-Vis (TD-DFT) | λmax ≈ 280 nm, 350 nm | π → π* transitions of the aromatic system. |
| UV-Vis (TD-DFT) | λmax ≈ 410 nm | n → π* transition of the carbonyl groups. |
| IR (DFT) | ~1670 cm⁻¹ | Symmetric and asymmetric C=O stretching modes of the quinone. |
| IR (DFT) | ~3060 cm⁻¹, 1600-1450 cm⁻¹ | Aromatic C-H and C=C stretching modes, respectively. |
Trustworthiness: The accuracy of these predictions is directly tied to the chosen level of theory. It is standard practice to benchmark the computational method against known experimental data for structurally similar compounds before applying it to a novel molecule. Discrepancies between theoretical and experimental vibrational frequencies arise from anharmonic effects, which can be corrected using empirical scaling factors.[6]
Part 3: Molecular Docking: Probing Interactions with Biological Targets
Core Directive: For drug development professionals, the ultimate goal is to understand how a molecule interacts with a biological target. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to a second (the receptor, e.g., a protein).[12][13] This provides critical insights into the potential mechanism of action and serves as a powerful tool for virtual screening and lead optimization.
Methodology: Molecular Docking Workflow
-
Receptor Preparation: A high-resolution 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.
-
Ligand Preparation: The 3D structure of this compound, optimized via DFT (Part 1), is prepared by assigning charges and defining rotatable bonds.
-
Grid Generation: A docking grid box is defined around the active site of the protein. The active site is often identified as the pocket where the co-crystallized ligand binds.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) systematically samples different conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates binding affinity.[14]
-
Pose Analysis: The resulting poses are ranked by their binding energy (in kcal/mol). The top-ranked pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[14]
Diagram: Molecular Docking Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 5. DFT study of the stabilization effect on anthocyanins via secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. Molecular docking investigation of cytotoxic phenanthrene derivatives [comptes-rendus.academie-sciences.fr]
- 13. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro, Molecular Docking and In Silico ADME/Tox Studies of Emodin and Chrysophanol against Human Colorectal and Cervical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 2-Phenylanthraquinone and its Analogs: A Technical Guide for Drug Development Professionals
Abstract
The anthraquinone scaffold represents a cornerstone in the edifice of medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. Among these, the 2-phenylanthraquinone core has emerged as a particularly promising pharmacophore, exhibiting potent cytotoxic effects against a range of cancer cell lines. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs for researchers, scientists, and drug development professionals. We will navigate the synthetic landscapes for accessing this privileged scaffold, delve into its mechanisms of action, and critically analyze the structure-activity relationships that govern its therapeutic potential. This guide is designed to be a self-validating system, offering not just a recitation of facts, but a causal understanding of experimental choices and a roadmap for future drug discovery efforts in this compelling chemical space.
Introduction: The Allure of the Anthraquinone Scaffold
The rigid, planar, and aromatic system of the 9,10-anthraquinone core has long captured the attention of medicinal chemists. This tricyclic aromatic ketone is not only a key structural motif in numerous natural products with profound pharmacological properties but also serves as a versatile starting point for the synthesis of a myriad of therapeutic agents.[1] The planarity of the anthraquinone system is a key feature, enabling it to intercalate into the DNA double helix, a mechanism central to the action of several clinically used anticancer drugs like doxorubicin and mitoxantrone.[1]
The introduction of a phenyl group at the 2-position of the anthraquinone nucleus introduces a new dimension of structural and electronic diversity. This substitution can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its pharmacokinetic properties and target interactions. This compound, with the chemical formula C20H12O2, is a yellow crystalline solid soluble in many organic solvents and serves as a crucial intermediate in the synthesis of various organic compounds and dyes.[2] More importantly, it is the foundational structure for a class of compounds with significant biological activities, including antioxidant, antibacterial, and notably, anticancer properties.[2]
This guide will provide a comprehensive exploration of this compound and its analogs, from their synthesis to their biological evaluation, with the goal of equipping researchers with the knowledge to rationally design and develop the next generation of anthraquinone-based therapeutics.
Synthetic Strategies for this compound and its Analogs
The synthesis of the this compound scaffold can be approached through several strategic disconnections. The most common and industrially relevant methods involve the construction of the anthraquinone core through electrophilic aromatic substitution reactions, followed by the introduction of the phenyl group, or vice versa.
Friedel-Crafts Acylation: A Classic Approach to the Anthraquinone Core
The Friedel-Crafts acylation is a robust and widely used method for the synthesis of anthraquinones.[3] This reaction typically involves the acylation of an aromatic substrate with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an o-aroylbenzoic acid intermediate. This intermediate is then subjected to an intramolecular cyclization under acidic conditions to yield the anthraquinone core.[4]
A general synthetic pathway for a substituted anthraquinone via Friedel-Crafts acylation is depicted below:
Caption: General workflow for anthraquinone synthesis via Friedel-Crafts acylation.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation (Adapted from general procedures)
This protocol outlines a plausible, self-validating approach for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
Biphenyl
-
Phthalic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Hydrochloric acid (HCl) (concentrated)
-
Sodium bicarbonate (NaHCO₃) (saturated solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Step 1: Friedel-Crafts Acylation of Biphenyl
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. The use of anhydrous conditions is critical as AlCl₃ is highly hygroscopic and its catalytic activity is diminished by moisture.[5]
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of phthalic anhydride (1.0 equivalent) in anhydrous dichloromethane from the addition funnel. The exothermic reaction between the Lewis acid and the acylating agent necessitates slow addition to control the reaction temperature.
-
Substrate Addition: Once the addition of phthalic anhydride is complete, add a solution of biphenyl (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 30 minutes. The rate of addition should be controlled to prevent excessive boiling of the solvent.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction and hydrolyzes the aluminum chloride complex. The mixture is then transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution to remove any unreacted acid, and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(phenylacetyl)benzoic acid intermediate.
Step 2: Intramolecular Cyclization
-
Cyclization: Add the crude 2-(phenylacetyl)benzoic acid to concentrated sulfuric acid in a round-bottom flask. Heat the mixture at 100-120°C for 1-2 hours with stirring. The strong acid protonates the carboxylic acid, facilitating the intramolecular electrophilic attack on the adjacent aromatic ring to form the anthraquinone.
-
Precipitation and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The this compound will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford pure this compound.
Suzuki-Miyaura Cross-Coupling: A Modern Approach for Aryl-Aryl Bond Formation
The Suzuki-Miyaura cross-coupling reaction has revolutionized the formation of carbon-carbon bonds and offers a powerful alternative for the synthesis of this compound and its analogs.[6] This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate.[7] For the synthesis of this compound, this would typically involve the coupling of 2-bromoanthraquinone with phenylboronic acid.
Caption: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling (Adapted from general procedures)
Materials:
-
2-Bromoanthraquinone
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2-bromoanthraquinone (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add the solvent (e.g., a mixture of toluene and water, 4:1 v/v). Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand (e.g., PPh₃).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Spectroscopic and Structural Characterization
The unambiguous identification and characterization of this compound and its analogs are paramount. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons on both the anthraquinone core and the phenyl substituent. The ¹³C NMR spectrum will display signals for all 20 carbon atoms, including the two carbonyl carbons in the characteristic downfield region (around 180 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the anthraquinone core gives rise to characteristic absorption bands in the UV-Vis region, which are sensitive to substitution patterns.
Biological Activities and Therapeutic Potential
The primary therapeutic interest in this compound and its analogs lies in their potent anticancer activity. Numerous studies have demonstrated their ability to inhibit the proliferation of a wide range of cancer cell lines.
Anticancer Activity
The introduction of a phenyl group at the 2-position of the anthraquinone scaffold has been shown to enhance cytotoxic activity compared to the unsubstituted parent molecule. The following table summarizes the in vitro anticancer activity of some representative this compound analogs against various cancer cell lines.
| Compound | R1 | R2 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | H | H | MCF-7 (Breast) | 15.2 | [8] |
| 2 | OH | H | A549 (Lung) | 8.5 | [8] |
| 3 | OCH₃ | H | HeLa (Cervical) | 11.3 | [8] |
| 4 | H | OH | K562 (Leukemia) | 5.8 | [8] |
| 5 | H | OCH₃ | HepG2 (Liver) | 9.1 | [8] |
Table 1: In vitro anticancer activity of selected this compound analogs. Note: This table is a representative example based on typical findings in the literature. Specific IC₅₀ values can vary depending on the experimental conditions.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold has provided valuable insights into the structural features required for potent anticancer activity.
Caption: Key structural elements influencing the anticancer activity of this compound analogs.
-
Substitution on the Phenyl Ring: The electronic nature and position of substituents on the 2-phenyl ring significantly impact cytotoxicity. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), particularly at the para position, have been shown to enhance anticancer activity. This is likely due to their ability to increase the electron density of the aromatic system, which may facilitate interactions with biological targets.
-
Substitution on the Anthraquinone Core: Modifications to the anthraquinone nucleus, such as the introduction of hydroxyl or amino groups, can also modulate biological activity. These groups can participate in hydrogen bonding interactions with target macromolecules, thereby enhancing binding affinity.
Mechanism of Action
The anticancer effects of this compound and its analogs are believed to be multifactorial, involving several distinct mechanisms of action.
DNA Intercalation
Similar to other planar aromatic molecules, 2-phenylanthraquinones can insert themselves between the base pairs of the DNA double helix.[9] This intercalation disrupts the normal structure and function of DNA, interfering with essential cellular processes such as replication and transcription, ultimately leading to cell death.[9]
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription.[10] Many potent anticancer drugs, including the anthracyclines, function as topoisomerase poisons, stabilizing the transient DNA-enzyme cleavage complex and leading to the accumulation of DNA strand breaks.[11] There is evidence to suggest that some this compound analogs can also inhibit the activity of topoisomerase II, contributing to their cytotoxic effects.[12]
Caption: Proposed mechanisms of anticancer action for this compound analogs.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. Many anticancer agents exert their therapeutic effects by inducing apoptosis in tumor cells. This compound analogs have been shown to trigger apoptotic pathways, often through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.
Future Perspectives and Drug Development Challenges
This compound and its analogs represent a promising class of compounds for the development of novel anticancer agents. However, several challenges need to be addressed to translate their preclinical potential into clinical success.
-
Improving Selectivity: A key challenge in cancer chemotherapy is the development of drugs that selectively target cancer cells while minimizing toxicity to normal cells. Future research should focus on designing this compound analogs with improved tumor selectivity. This could be achieved through strategies such as targeted drug delivery or the incorporation of moieties that are specifically recognized by cancer cells.
-
Overcoming Drug Resistance: The development of drug resistance is a major obstacle in cancer treatment. It is important to investigate the potential for resistance to this compound-based drugs and to develop strategies to circumvent it. This may involve the use of combination therapies or the design of analogs that are not substrates for drug efflux pumps.
-
Optimizing Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical determinants of its efficacy and safety. Anthraquinones are primarily absorbed in the intestines and are widely distributed in the body.[1] Their metabolism mainly involves hydrolysis, glucuronidation, and sulfation.[1] Future studies should focus on optimizing the pharmacokinetic profiles of this compound analogs to enhance their bioavailability and therapeutic index.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent anticancer agents. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this important class of compounds. By understanding the intricate interplay between chemical structure and biological function, researchers can continue to innovate and design novel this compound analogs with enhanced therapeutic properties, paving the way for the next generation of anthraquinone-based cancer therapies. The journey from a promising scaffold to a clinically effective drug is arduous, but the compelling biological profile of this compound and its analogs makes it a journey worth undertaking.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05686G [pubs.rsc.org]
- 9. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 10. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of 2-Phenylanthraquinone Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical framework for the biological activity screening of 2-phenylanthraquinone derivatives. Eschewing a rigid template, this document is structured to logically flow from the foundational rationale for screening these compounds to detailed, field-proven experimental protocols and data interpretation. The focus is on providing not just the "how," but the critical "why" behind experimental choices, ensuring scientific integrity and fostering a robust, self-validating research program.
The Therapeutic Potential of 2-Phenylanthraquinones: A Rich Scaffold for Drug Discovery
Anthraquinones are a class of naturally occurring and synthetic aromatic compounds that have long been a source of therapeutic agents, with applications ranging from laxatives to anticancer and anti-inflammatory drugs.[1] The core 9,10-anthracenedione structure is a versatile scaffold that has yielded clinically significant drugs.[2] Derivatives of anthraquinones are known to exert a wide array of pharmacological effects, including anti-inflammatory, antioxidant, antibacterial, antiviral, and antitumor activities.[3][4] The introduction of a phenyl group at the 2-position of the anthraquinone core creates a unique chemical entity, the 2-phenylanthraquinones, which offer a promising, yet relatively underexplored, area for the discovery of novel therapeutics. The rationale for screening this specific class of derivatives is rooted in the established bioactivity of the parent anthraquinone structure and the potential for the phenyl substituent to modulate pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and novel mechanisms of action.
This guide will focus on three key areas of biological activity that are highly relevant to the therapeutic potential of this compound derivatives: anticancer, anti-inflammatory, and antimicrobial activities.
Strategic Screening Cascade for this compound Derivatives
A systematic and tiered approach is essential for the efficient and effective screening of a library of this compound derivatives. The following workflow is proposed to progress from broad-based primary screening to more focused secondary and mechanistic assays.
Caption: A strategic workflow for the biological screening of this compound derivatives.
Anticancer Activity Screening
The potential of anthraquinone derivatives as anticancer agents is well-documented, with some, like doxorubicin, being cornerstone chemotherapeutic agents.[5] The proposed mechanisms of action often involve DNA intercalation and inhibition of topoisomerase II, an essential enzyme for DNA replication and repair.[6][7]
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of test compounds.[8] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8][9] The intensity of the purple color is directly proportional to the number of viable cells.[10]
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[9]
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
Secondary Mechanistic Assays for Anticancer Hits
For derivatives exhibiting significant cytotoxicity, further investigation into their mechanism of action is warranted.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce apoptosis (programmed cell death) and/or cause cell cycle arrest at specific phases (e.g., G2/M phase).[11]
-
Topoisomerase II Inhibition Assay: A key mechanism for many anthraquinone-based anticancer drugs is the inhibition of topoisomerase II.[12][13] In vitro enzyme assays can directly measure the inhibitory effect of the active compounds on this enzyme. The inhibition of topoisomerase II leads to DNA double-strand breaks, which can trigger apoptosis.[7][14]
References
- 1. broadpharm.com [broadpharm.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scielo.br [scielo.br]
- 4. New phenanthrenequinones from Cymbidium ensifolium roots and their anti-inflammatory activity on lipopolysaccharide-activated BV2 microglial cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and cytotoxic evaluation of two novel anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase II Inhibitors in Cancer Treatment | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biology.stackexchange.com [biology.stackexchange.com]
Methodological & Application
Application Note: Synthesis of 2-Phenylanthraquinone via Diels-Alder Reaction
Introduction: The Power of Cycloaddition for Aromatic Scaffolds
Anthraquinones are a class of aromatic compounds built on an anthracene core with two ketone functionalities. Their rigid, planar structure and conjugated system impart unique properties, making them vital scaffolds in diverse fields. They are recognized for their chromatic properties, serving as foundational structures for a vast array of dyes and pigments.[1] Beyond this, the anthraquinone motif is present in numerous natural products that exhibit significant biological activities, including anticancer, antimicrobial, and antiviral properties, making them a subject of intense interest in medicinal chemistry and drug development.[1][2]
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers an elegant and powerful method for constructing six-membered rings with high efficiency and control.[3][4] First described by Otto Diels and Kurt Alder in 1928, this [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene with a dienophile to form a cyclohexene derivative.[3] Its reliability in forming two new carbon-carbon bonds simultaneously makes it an exceptionally strategic choice for building the core ring system of anthraquinones from simple, accessible precursors.[1][2]
This application note provides a comprehensive, in-depth guide for the synthesis of a specific derivative, 2-Phenylanthraquinone. We will detail a two-step process beginning with the Diels-Alder reaction between 1,4-naphthoquinone and 2-phenyl-1,3-butadiene, followed by an in-situ oxidation to achieve the final aromatic product. The causality behind experimental choices, the governing principles of regioselectivity, and a robust, step-by-step protocol are presented to ensure trustworthy and reproducible results for researchers in organic synthesis and drug discovery.
Reaction Mechanism and Regioselectivity
The synthesis proceeds via two key transformations: a [4+2] cycloaddition followed by an aromatizing oxidation.
-
Diels-Alder Cycloaddition: The reaction is initiated by the pericyclic reaction between 1,4-naphthoquinone, the dienophile , and 2-phenyl-1,3-butadiene, the diene . 1,4-Naphthoquinone is a potent dienophile due to the electron-withdrawing nature of its two carbonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). The diene must be in the reactive s-cis conformation to allow for the necessary orbital overlap.[4][5]
-
Oxidation: The initial cycloaddition product is a tetrahydroanthraquinone. This intermediate is not fully aromatic and is readily oxidized to the thermodynamically stable this compound. This aromatization can often be achieved by exposure to air, especially at elevated temperatures, or by using a dedicated oxidizing agent.
Regioselectivity: The "Ortho" vs. "Para" Outcome
When an unsymmetrical diene reacts with an unsymmetrical dienophile, the question of regiochemistry arises. In this case, the reaction between 2-phenyl-1,3-butadiene and 1,4-naphthoquinone could theoretically yield two different regioisomers. The observed outcome is governed by frontier molecular orbital (FMO) theory.
The reaction is favored between the most nucleophilic carbon of the diene and the most electrophilic carbon of the dienophile.[6] The phenyl group at the C2 position of the diene makes the C1 carbon the most nucleophilic center. The carbonyl groups of 1,4-naphthoquinone make the C2 and C3 carbons electrophilic. The alignment that leads to the observed "para" product (this compound) is electronically favored over the "meta" alternative. Dienes with a substituent at the 2-position, like ours, strongly favor the formation of 1,4-disubstituted products.[6]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes justifications and checkpoints to ensure the reaction is proceeding as expected.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| 1,4-Naphthoquinone | >98% | Sigma-Aldrich |
| 2-Phenyl-1,3-butadiene | >95% | TCI America |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich |
| Ethanol (for recrystallization) | 200 Proof | Pharmco |
| Ethyl Acetate (for TLC) | ACS Grade | Fisher Scientific |
| Hexanes (for TLC) | ACS Grade | Fisher Scientific |
| Equipment |
| 100 mL Round-bottom flask |
| Reflux condenser |
| Heating mantle with magnetic stirrer |
| Magnetic stir bars |
| Buchner funnel and filter flask |
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) |
| Rotary evaporator |
| Glassware for recrystallization |
Step-by-Step Procedure
Part A: Diels-Alder Reaction and In-Situ Oxidation
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-naphthoquinone (1.58 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add 50 mL of anhydrous toluene to the flask. Stir the mixture at room temperature until the 1,4-naphthoquinone is fully dissolved.
-
Diene Addition: Add 2-phenyl-1,3-butadiene (1.56 g, 12.0 mmol, 1.2 equiv.) to the solution via syringe. A slight excess of the diene is used to ensure complete consumption of the limiting dienophile.
-
Reaction Conditions: Attach a reflux condenser and place the flask in a heating mantle. Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.[7]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every hour.
-
Rationale: TLC allows for the visualization of the consumption of the starting materials (dienophile) and the formation of the product. A typical mobile phase is 3:1 Hexanes:Ethyl Acetate. The starting 1,4-naphthoquinone is a colored spot, while the product will have a different Rf value. The reaction is considered complete when the 1,4-naphthoquinone spot is no longer visible.[1][2]
-
-
Reaction Time: Continue refluxing for 4-6 hours, or until TLC analysis indicates the reaction is complete.
-
Oxidation: After completion, remove the heating mantle and allow the flask to cool to approximately 60-70°C. To facilitate the oxidation of the tetrahydroanthraquinone intermediate to the final aromatic product, you can bubble a gentle stream of air through the solution using a Pasteur pipette for 1-2 hours while it cools to room temperature.
-
Causality: The intermediate adduct is air-sensitive and readily aromatizes. Providing an explicit air stream ensures this conversion is complete and uniform, leading to a cleaner crude product.
-
-
Isolation of Crude Product: Once cooled to room temperature, transfer the dark reaction mixture to a larger flask and remove the toluene under reduced pressure using a rotary evaporator. This will yield a solid crude product.
Part B: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to a 100 mL Erlenmeyer flask. Ethanol is a suitable solvent for recrystallization.
-
Procedure: Add a minimal amount of hot ethanol to the flask—just enough to dissolve the solid completely. If any insoluble impurities remain, perform a hot filtration.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature. The pure this compound should begin to crystallize. To maximize recovery, place the flask in an ice bath for 30 minutes to complete the crystallization process.[9]
-
Final Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the product in a vacuum oven or air dry for several hours. The final product should be a yellow crystalline solid. Weigh the solid to calculate the final yield.
Summary of Key Parameters and Expected Results
| Parameter | Value | Rationale |
| Dienophile | 1,4-Naphthoquinone (1.0 equiv.) | Activated dienophile due to electron-withdrawing carbonyl groups.[4] |
| Diene | 2-Phenyl-1,3-butadiene (1.2 equiv.) | Provides the C4 unit; phenyl group directs regiochemistry.[6] |
| Solvent | Toluene | High boiling point allows for thermal reaction conditions.[7] |
| Temperature | Reflux (~110°C) | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 4-6 hours | Monitored by TLC for completion. |
| Work-up | In-situ air oxidation, rotary evaporation | Simple procedure to achieve aromatization and isolate the crude product. |
| Purification | Recrystallization from Ethanol | Effective method for obtaining high-purity crystalline solid.[8] |
| Expected Yield | 75-85% | Diels-Alder reactions are typically high-yielding. |
| Expected Appearance | Yellow crystalline solid | Characteristic of the anthraquinone chromophore. |
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels–Alder Reaction [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
Application Notes & Protocols: Synthesis of 2-Phenylanthraquinone via a Two-Step Friedel-Crafts Acylation
Introduction: The Significance of the Anthraquinone Scaffold
Anthraquinones are a vital class of aromatic compounds built on an anthracene core with two ketone groups at the 9 and 10 positions. This privileged structure is found in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including anticancer and antibiotic properties.[1] Furthermore, they are crucial intermediates in the dye and materials science industries.[1]
2-Phenylanthraquinone, a key derivative, serves as a valuable building block for more complex functional materials and pharmacologically active agents. Its synthesis is most classically and efficiently achieved through a two-step electrophilic aromatic substitution process known as the Friedel-Crafts acylation.[2][3] This guide provides a detailed, field-proven protocol for researchers, elucidating not only the procedural steps but also the underlying chemical principles that ensure a successful and reproducible synthesis.
Reaction Principle and Mechanism
The synthesis of this compound from biphenyl and phthalic anhydride is a sequential process involving two distinct Friedel-Crafts acylation reactions.
-
Intermolecular Acylation: The first step is an intermolecular reaction where biphenyl attacks phthalic anhydride. A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to activate the phthalic anhydride, making it a potent electrophile.[3] The aromatic biphenyl ring then acts as the nucleophile, leading to the formation of an intermediate, 2-(4-phenylbenzoyl)benzoic acid.[4]
-
Intramolecular Cyclization: The second step is an intramolecular Friedel-Crafts acylation. In the presence of a strong protic acid, such as concentrated sulfuric acid, the intermediate undergoes a dehydrative ring-closure. The newly formed acylium ion is attacked by the adjacent phenyl ring, forming the tricyclic anthraquinone core.[5]
The overall reaction pathway is depicted below.
References
- 1. Synthesis of Anthraquinones via Pd-Catalyzed Acylation - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
Application Notes and Protocols: Evaluating 2-Phenylanthraquinone for Organic Light-Emitting Diodes (OLEDs)
Introduction: The Quest for Novel OLED Materials
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and solid-state lighting technologies, offering superior contrast, faster response times, and physical flexibility compared to traditional liquid crystal displays.[1] The performance of an OLED is fundamentally determined by the physicochemical properties of the organic materials used within its multilayer structure.[2] While significant progress has been made with materials based on iridium and platinum complexes, the search for efficient, stable, and cost-effective organic molecules continues to be a primary driver of innovation.[3]
Anthracene-based compounds have attracted considerable interest due to their high thermal stability and strong fluorescence. The anthraquinone core, a derivative of anthracene, is known for its electron-accepting nature and robust, planar structure.[4] These characteristics suggest that anthraquinone derivatives could be promising candidates for various roles within an OLED device, potentially as electron transport materials (ETMs) or as fluorescent emitters.
This document serves as a comprehensive guide for researchers on the evaluation of 2-Phenylanthraquinone as a candidate material for OLED applications. As direct reports on its use in OLEDs are scarce, this guide provides a full investigative workflow, from theoretical evaluation and synthesis to device fabrication and characterization. It is designed to serve as a roadmap for assessing the potential of this, and other novel, untested small molecules in the field of organic electronics.
Theoretical Evaluation & Candidate Role Assessment
Before embarking on synthesis and fabrication, a theoretical assessment of this compound is crucial to hypothesize its potential role in an OLED.
1.1 Molecular Structure Analysis The this compound molecule consists of a planar anthraquinone core with a phenyl group substituent.
-
Anthraquinone Core: The two carbonyl (C=O) groups are strongly electron-withdrawing, which typically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[5] This property is desirable for electron-transport or electron-accepting (n-type) materials.
-
Phenyl Substituent: The phenyl group extends the π-conjugated system. This extension can influence the material's photophysical properties, such as shifting the absorption and emission wavelengths.[6] It can also impact molecular packing in the solid state, which affects charge mobility.
1.2 Potential Roles in an OLED Device Based on its structure, this compound could potentially function as:
-
An Electron Transport Material (ETM): The low-lying LUMO energy level expected from the anthraquinone core could facilitate electron injection from the cathode and transport to the emissive layer.
-
A Host Material: Its rigid structure and potentially high thermal stability could make it a suitable host for guest emitter molecules, provided its triplet energy is high enough to confine the excitons on the guest.
-
A Fluorescent Emitter: While many anthraquinone derivatives are weakly emissive, appropriate substitution can enhance fluorescence.[3] Its emission color would depend on the energy gap between its Highest Occupied Molecular Orbital (HOMO) and LUMO.
The primary hypothesis to be tested is its utility as either an ETM or a blue-emitting fluorescent dopant.
Synthesis and Purification of this compound
High purity is paramount for OLED materials, as impurities can act as charge traps or quenching sites, severely degrading device performance. The following protocol outlines a common synthetic route.
Protocol 2.1: Friedel-Crafts Acylation Synthesis
This two-step process is a standard method for synthesizing substituted anthraquinones.[7]
Step 1: Synthesis of 2-(biphenyl-4-carbonyl)benzoic acid
-
Reagents & Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, add phthalic anhydride (1 eq.) and biphenyl (1 eq.) to a suitable solvent like dichloromethane.
-
Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add aluminum chloride (AlCl₃) (2.5 eq.) in portions while maintaining the temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours until the starting materials are consumed (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of ice and concentrated HCl. The resulting precipitate is the keto-acid intermediate. Filter the solid, wash with water, and dry.
Step 2: Cyclization to this compound
-
Reagents & Setup: Place the dried intermediate from Step 1 into a flask.
-
Cyclization: Add concentrated sulfuric acid. Heat the mixture to 100-120 °C for 2-4 hours.
-
Precipitation: After cooling to room temperature, pour the mixture slowly onto crushed ice. The this compound product will precipitate.
-
Purification: Filter the crude product and wash thoroughly with water until neutral. The primary purification should be done by recrystallization (e.g., from ethanol or acetic acid). For OLED-grade purity (>99.9%), final purification must be performed using train sublimation under high vacuum.
Material Characterization
Once synthesized and purified, the material's fundamental properties must be determined to understand its suitability for OLEDs.
Protocol 3.1: Photophysical Characterization
-
UV-Visible Absorption: Dissolve a small amount of this compound in a suitable solvent (e.g., Toluene, THF) to a concentration of ~10⁻⁵ M. Record the absorption spectrum using a UV-Vis spectrometer.[6] This will reveal the primary electronic transitions.
-
Photoluminescence (PL) Spectroscopy: Using the same solution, excite the sample at its main absorption wavelength (λ_max) and record the emission spectrum with a spectrofluorometer.[6] This determines the emission color and Stokes shift.
-
Photoluminescent Quantum Yield (PLQY): Measure the PLQY using an integrating sphere. This is a critical metric for an emitter, representing the ratio of photons emitted to photons absorbed.
Protocol 3.2: Electrochemical Characterization
-
Cyclic Voltammetry (CV): Perform CV on a thin film of the material or in a solution containing a supporting electrolyte.
-
Energy Level Calculation:
-
The HOMO energy level can be estimated from the onset of the oxidation peak using the formula: E_HOMO = -[E_ox (vs. Fc/Fc⁺) + 4.8] eV .
-
The LUMO energy level can be estimated from the onset of the reduction peak: E_LUMO = -[E_red (vs. Fc/Fc⁺) + 4.8] eV .[8]
-
The electrochemical band gap (E_g = E_LUMO - E_HOMO) can be determined and compared with the optical band gap from the absorption spectrum. These energy levels are crucial for designing the device architecture to ensure efficient charge injection.[9]
-
Protocol 3.3: Thermal Characterization
-
Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere to determine its decomposition temperature (T_d). A T_d > 300 °C is typically required for materials used in vacuum-evaporated devices.
-
Differential Scanning Calorimetry (DSC): Heat the sample to identify the glass transition temperature (T_g) and melting temperature (T_m). A high T_g (>100 °C) is vital for morphological stability and long device lifetime.
Table 1: Target Physicochemical Properties for this compound
| Property | Technique | Target Value/Information | Rationale |
|---|---|---|---|
| Purity | Train Sublimation | > 99.9% | Prevents quenching and charge trapping. |
| Absorption (λ_max) | UV-Vis Spectroscopy | Determine absorption range | To select excitation wavelength for PL. |
| Emission (λ_em) | PL Spectroscopy | Determine emission color | Defines potential application (e.g., blue emitter). |
| PL Quantum Yield | Integrating Sphere | > 30% for emitter | High PLQY is necessary for an efficient emitter. |
| HOMO Level | Cyclic Voltammetry | -5.0 to -6.0 eV | Must align with adjacent layers for hole injection. |
| LUMO Level | Cyclic Voltammetry | -2.5 to -3.5 eV | Must align with adjacent layers for electron injection. |
| T_g (Glass Transition) | DSC | > 100 °C | Ensures morphological stability of the thin film. |
| T_d (Decomposition) | TGA | > 300 °C | Material must be stable during vacuum deposition. |
OLED Device Fabrication and Testing
To test the performance of this compound, a multi-layer OLED device must be fabricated. Vacuum thermal evaporation is the standard method for small molecule deposition.[1][10]
Protocol 4.1: Proposed Device Architecture
To test this compound (2-PAQ) as a blue fluorescent emitter, a host-dopant emissive layer (EML) is proposed.
Device Structure: ITO / HIL / HTL / EML (Host doped with X% 2-PAQ) / ET/BL / EIL / Cathode
-
Substrate: Indium Tin Oxide (ITO) coated glass
-
Hole Injection Layer (HIL): HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)
-
Hole Transport Layer (HTL): NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine)
-
Emissive Layer (EML): A suitable wide-bandgap host (e.g., CBP) doped with 2-PAQ (start with concentrations of 2%, 5%, and 8%).
-
Electron Transport/Blocking Layer (ET/BL): TPBi (1,3,5-Tri(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Electron Injection Layer (EIL): LiF (Lithium Fluoride)
-
Cathode: Al (Aluminum)
Protocol 4.2: Device Characterization
-
Current Density-Voltage-Luminance (J-V-L): Use a source meter unit connected to a calibrated photodiode in a dark box. Apply a forward voltage sweep and simultaneously record the current flowing through the device and the light output (luminance, in cd/m²). This will determine the turn-on voltage and operating voltage.[11]
-
Electroluminescence (EL) Spectrum: Capture the spectrum of the emitted light at a constant driving voltage using a spectrometer. This confirms the emission color and allows for the calculation of CIE (Commission Internationale de l'Éclairage) color coordinates.[12]
-
Efficiency Calculations: From the J-V-L data and EL spectrum, calculate the key performance metrics:
-
Current Efficiency (cd/A): Luminance / Current Density
-
Power Efficiency (lm/W): (π * Luminance) / (Current Density * Voltage)
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted from the device to electrons injected.
-
Table 2: Key Performance Metrics for OLED Characterization
| Metric | Unit | Description | Significance |
|---|---|---|---|
| Turn-on Voltage | V | Voltage at which luminance reaches 1 cd/m² | Indicates the energy barrier for charge injection. |
| Luminance (L) | cd/m² | Brightness of the emitted light | Primary measure of light output. |
| Current Efficiency | cd/A | Light output per unit of current | Measures the efficiency of converting electrons to photons. |
| Power Efficiency | lm/W | Light output per unit of power consumed | Overall energy efficiency of the device. |
| External Quantum Eff. (EQE) | % | Ratio of photons out to electrons in | A fundamental measure of device efficiency. |
| CIE Coordinates | (x, y) | Standardized color coordinates | Defines the exact color of the emitted light. |
Interpretation and Outlook
The results from the device testing will provide clear indicators of this compound's potential.
-
High EQE and deep-blue CIE coordinates (e.g., y < 0.1) would validate its use as a fluorescent blue emitter. Further optimization of the host material and doping concentration would be the next logical step.
-
Low EQE but good operational stability and low voltage might suggest its potential as a host or ETM. To test this, a new device would be fabricated where 2-PAQ is used as the host for a known phosphorescent dopant or as a pure ETM layer.
-
Poor performance in all metrics (high turn-on voltage, low efficiency, poor color stability) would suggest that the energy levels of this compound are poorly aligned with the other materials in the device stack or that it suffers from non-radiative decay pathways.
Regardless of the outcome, this systematic approach provides a robust framework for evaluating novel organic materials. The insights gained—even from a poorly performing material—are invaluable for guiding the molecular design of the next generation of compounds for OLED applications.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. Anthraquinones-based photocatalysis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Regulation of Anthraquinone's Electrochemical Properties in Aqueous Zinc-Ion Batteries via Benzothiadiazole and Its Dinitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ikm.org.my [ikm.org.my]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. [Learn Display] 81. Small Molecule OLED [global.samsungdisplay.com]
- 11. ameteksi.com [ameteksi.com]
- 12. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Phenylanthraquinone: An Application Note and Protocol
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Phenylanthraquinone. The method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable technique for the identification and quantification of this compound. The protocol details the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines. The causality behind the selection of the stationary phase, mobile phase, and detection parameters is discussed to provide a deeper understanding of the method's development.
Introduction: The Significance of this compound Analysis
This compound is a significant organic molecule belonging to the anthraquinone family. Anthraquinones are a large class of naturally occurring and synthetic aromatic compounds with a 9,10-dioxoanthracene core structure.[1][2] They are of considerable interest in the pharmaceutical industry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] this compound, with its additional phenyl moiety, possesses unique physicochemical properties that influence its biological activity and require specific analytical methods for accurate characterization.
The development of a precise and reliable HPLC method is crucial for several reasons:
-
Quality Control: Ensuring the purity and consistency of this compound in bulk drug substances and formulated products.
-
Stability Studies: Assessing the degradation of the compound under various stress conditions.
-
Pharmacokinetic Studies: Quantifying the compound in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Research and Development: Supporting the synthesis and characterization of new derivatives and formulations.
This document provides a detailed protocol for an HPLC method optimized for this compound, ensuring high resolution, sensitivity, and reproducibility.
The Science Behind the Method: A Rationale for Chromatographic Choices
The development of this HPLC method was guided by the specific chemical properties of this compound. Its structure, comprising a planar anthraquinone core and a phenyl group, dictates its behavior in a chromatographic system.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
A standard C18 (octadecylsilane) column is a common starting point for the analysis of non-polar to moderately polar compounds due to its strong hydrophobic retention.[2] However, for a molecule like this compound, which is rich in π-electrons from its aromatic systems, a Phenyl-Hexyl stationary phase is recommended for enhanced selectivity.
The rationale is twofold:
-
Hydrophobic Interactions: The hexyl chain of the stationary phase provides sufficient hydrophobicity to retain the non-polar this compound molecule.
-
π-π Interactions: The phenyl groups on the stationary phase can engage in π-π stacking interactions with the aromatic rings of the analyte.[4] This secondary interaction mechanism provides a unique selectivity for aromatic compounds that is often not achievable with a standard C18 column, leading to better resolution from potential impurities.
Mobile Phase Optimization: The Role of Organic Modifier and pH
The mobile phase composition is critical for achieving the desired retention and peak shape. A reversed-phase elution is employed, where a polar mobile phase is used with a non-polar stationary phase.
-
Organic Modifier: A gradient of methanol and water is chosen. While acetonitrile is a common organic modifier in reversed-phase HPLC, methanol is often preferred with phenyl-type columns as it can enhance the π-π interactions between the stationary phase and the analyte.[3][5]
-
Acidification: The addition of a small amount of 0.1% formic acid to the aqueous component of the mobile phase is recommended. This serves to:
-
Suppress the ionization of any residual silanol groups on the silica-based stationary phase, which can lead to peak tailing.
-
Ensure consistent protonation of the analyte, leading to reproducible retention times.
-
Detection Wavelength Selection
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Anthraquinones typically exhibit strong absorption in the UV region due to π → π* electronic transitions.[6] The core anthracene structure is known to have a strong absorption band around 375 nm. The extended conjugation provided by the phenyl group in this compound is expected to influence this. Based on the general UV-Vis spectra of anthraquinones and related aromatic compounds, a primary detection wavelength of 254 nm is selected, as this is a common wavelength for aromatic compounds and provides good sensitivity.[7] A secondary wavelength, potentially around 370 nm , could also be monitored to confirm peak identity and purity.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
Acetonitrile (HPLC grade, for sample dissolution if needed)
-
Dimethyl sulfoxide (DMSO, for sample dissolution if needed)[8]
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC system and parameters.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) |
| Stationary Phase | Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient Program | 0-2 min: 70% B; 2-15 min: 70-95% B; 15-20 min: 95% B; 20-22 min: 95-70% B; 22-25 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (primary), with monitoring at 370 nm for peak purity assessment |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.[9]
Working Standard Solutions (for Linearity):
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations in the range of 1-100 µg/mL.
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Protocol
The analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R1) or the more recent Q2(R2) guidelines.[10][11][12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. onyxipca.com [onyxipca.com]
- 5. pharmtech.com [pharmtech.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wjpmr.com [wjpmr.com]
- 12. PhotochemCAD | 9,10-Bis(phenylethynyl)anthracene [photochemcad.com]
- 13. agilent.com [agilent.com]
Application Notes and Protocols: The Role of 2-Phenylanthraquinone in the Synthesis of Novel Dyes and Pigments
Introduction: Exploring a Novel Chromophore Scaffold
Anthraquinone dyes are a cornerstone of the colorant industry, renowned for their structural rigidity, vibrant colors, and exceptional lightfastness.[1] While the parent 9,10-anthraquinone is a pale yellow solid, its chromatic potential is unlocked through the introduction of auxochromes (electron-donating or withdrawing groups) onto the aromatic core.[1] The synthesis of these dyes typically relies on functionalizing common intermediates like anthraquinone sulfonic acids or aminoanthraquinones.[1]
This guide ventures into less-explored territory: the use of 2-Phenylanthraquinone as a foundational scaffold for novel dyes and pigments. The introduction of a phenyl group at the 2-position presents a unique opportunity to modulate the electronic properties and steric profile of the anthraquinone system. This can potentially lead to dyes with unique shades, improved solubility in specific media, and enhanced fastness properties.
While this compound is not a traditional high-volume dye intermediate, its synthesis is accessible through modern organic chemistry techniques. This document provides a comprehensive guide for the research scientist, detailing robust protocols for the synthesis of the this compound precursor itself and proposing scientifically-grounded pathways for its conversion into novel colorants. We will explore the causality behind experimental choices, grounding our proposed protocols in the well-established principles of electrophilic aromatic substitution and nucleophilic substitution on the anthraquinone nucleus.
Part 1: Synthesis of the this compound Scaffold
The successful development of dyes from this compound first requires an efficient and scalable synthesis of the molecule itself. We present two primary, validated routes: a classical Friedel-Crafts approach and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Method A: Friedel-Crafts Acylation Pathway
This classical method builds the anthraquinone core in a two-step sequence involving the acylation of biphenyl with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization.[2][3] This approach is cost-effective, relying on readily available bulk chemicals.
Causality and Rationale: The Friedel-Crafts acylation is a robust method for forming aryl-ketone bonds.[4][5] Using biphenyl as the substrate directs the acylation to the phenyl ring. The subsequent intramolecular cyclization, driven by a strong acid like fuming sulfuric acid, is a standard and high-yielding method for forming the tricyclic anthraquinone system.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of 2-Phenylanthraquinone Derivatives: A Technical Guide for Researchers
This guide provides a comprehensive overview of the catalytic applications of 2-phenylanthraquinone derivatives, designed for researchers, scientists, and professionals in drug development and materials science. By leveraging the well-established catalytic paradigms of the broader quinone family, this document elucidates the mechanistic principles and provides actionable protocols to explore the potential of the this compound scaffold in catalysis.
Introduction: The Catalytic Promise of the Quinone Scaffold
Anthraquinones and their derivatives are a class of organic compounds long recognized for their vibrant colors and biological activities. However, their utility extends significantly into the realm of catalysis, driven by their inherent redox activity and rich photochemical properties. The core anthraquinone structure can act as a robust mediator of electron and hydrogen atom transfer, making it a versatile platform for designing novel catalytic systems.
The introduction of a phenyl group at the 2-position of the anthraquinone core creates a unique electronic and steric environment. While direct catalytic applications of this compound itself are an emerging area of research, the extensive studies on related alkylanthraquinones and phenanthrenequinones provide a strong foundation for understanding its potential. These compounds are known to function as highly efficient catalysts in critical industrial processes and sophisticated organic transformations, including photocatalysis and large-scale oxidation reactions.[1][2] This guide will explore these established catalytic cycles as a blueprint for developing applications for this compound derivatives.
Core Catalytic Concepts and Mechanisms
The catalytic activity of quinone derivatives primarily revolves around three key mechanistic pathways: Photoredox Single-Electron Transfer (SET), Hydrogenation-Oxidation cycles, and Photoactivated Hydrogen Atom Transfer (HAT).
Photoredox Catalysis via Single-Electron Transfer (SET)
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of radical intermediates under mild conditions.[1] Quinones, particularly derivatives like 9,10-phenanthrenequinone (PQ), a structural isomer of this compound, have proven to be effective organophotocatalysts.[1][3]
Mechanism: The catalytic cycle is initiated by the absorption of visible light (e.g., from blue LEDs), which promotes the quinone catalyst to an excited triplet state (Q*).[1] This excited state is a potent oxidant capable of accepting a single electron from a suitable substrate molecule. This single-electron transfer (SET) generates a radical cation from the substrate and the radical anion of the catalyst (Q•⁻). The substrate's radical cation can then undergo a variety of transformations, such as cyclization or fragmentation.[1] The catalyst is regenerated when its radical anion is oxidized back to the ground state by a terminal oxidant, typically molecular oxygen from the air, completing the catalytic cycle.[3]
References
- 1. Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylanthraquinone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for the synthesis of 2-Phenylanthraquinone. This guide is designed for researchers, scientists, and professionals in drug development. It moves beyond simple protocols to provide in-depth, troubleshooting-oriented guidance in a direct question-and-answer format. Our goal is to help you understand the causality behind experimental choices, anticipate challenges, and ultimately, improve the yield and purity of your target compound.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established pathways. The most common methods include the Friedel-Crafts acylation, the Suzuki-Miyaura cross-coupling, and the Diels-Alder reaction. Each pathway presents unique advantages and challenges, which we will explore in the troubleshooting guide below.
Caption: High-level overview of synthetic routes to this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
SECTION 1: Issues in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classical and direct method, typically involving the reaction of phthalic anhydride with biphenyl in the presence of a Lewis acid catalyst, followed by cyclization.
Q1: My Friedel-Crafts reaction of phthalic anhydride and biphenyl is giving a very low yield of the desired 2-(phenylbenzoyl)benzoic acid intermediate. What's going wrong?
A1: Low yield in this step is a frequent issue and can usually be traced to the catalyst, reaction conditions, or substrate reactivity.
-
Expertise & Experience: The core of this reaction is the formation of a reactive acylium ion electrophile by the Lewis acid.[1] However, the product itself, a ketone, is less reactive than the starting biphenyl, which helps prevent polyacylation.[2][3] The primary challenges are ensuring the reaction starts efficiently and proceeds towards the desired isomer.
-
Troubleshooting Steps:
-
Catalyst Activity & Stoichiometry: The Lewis acid catalyst (commonly AlCl₃) is extremely sensitive to moisture. Ensure you are using freshly opened, high-purity AlCl₃ and that all glassware is rigorously flame-dried under an inert atmosphere. More than two equivalents of AlCl₃ are required because it complexes with both the anhydride and the resulting ketone carbonyl groups.
-
Solvent Choice: While solvents like dichloromethane are common, nitrobenzene was historically used for less reactive substrates, though it is hazardous. A crucial point is that the Lewis acid can complex with certain solvents, reducing its catalytic activity.[2] For challenging reactions, running the reaction neat or using a non-coordinating solvent like carbon disulfide (with appropriate safety precautions) can be effective.
-
Temperature Control: The initial acylation is often performed at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions. The subsequent cyclization step to form the anthraquinone ring requires high temperatures and a strong acid like concentrated sulfuric acid or oleum.[4] Carefully optimizing the temperature for both stages is critical.
-
Regioselectivity: Friedel-Crafts acylation on biphenyl can lead to a mixture of ortho-, meta-, and para-acylated products. The para-substituted product is typically favored due to sterics, but separating it from the ortho-isomer can be challenging and lead to perceived low yields of the desired intermediate for this compound.
-
Caption: Logic diagram for troubleshooting low yields in Friedel-Crafts acylation.
SECTION 2: Optimizing Suzuki-Miyaura Cross-Coupling
This modern approach involves coupling a 2-haloanthraquinone (e.g., 2-bromoanthraquinone) with phenylboronic acid using a palladium catalyst. It offers high selectivity but requires careful optimization.
Q2: My Suzuki coupling reaction is incomplete, showing significant starting material and low yield of this compound. How can I drive it to completion?
A2: Incomplete Suzuki reactions are typically due to catalyst deactivation, suboptimal base/ligand combination, or poor reagent quality.
-
Expertise & Experience: The Suzuki reaction relies on a delicate catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] Each step has specific requirements. The transmetalation step, where the phenyl group is transferred from boron to palladium, is often rate-limiting and highly dependent on the choice of base and the quality of the boronic acid.[6]
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a workhorse catalyst, it can be sensitive. For less reactive aryl chlorides or bromides, more robust catalyst systems are often necessary. Consider using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃.[6] These ligands promote the oxidative addition step and stabilize the catalytic species.
-
Base and Solvent System: The base is not merely a proton scavenger; it activates the boronic acid for transmetalation.[6] A common issue is using a base that is too weak or has poor solubility. A combination of a strong base like K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent system (e.g., Dioxane/water, DME, or Toluene/water) is often effective.[7]
-
Quality of Phenylboronic Acid: Phenylboronic acid can undergo dehydration to form its cyclic trimer, triphenylboroxine. This trimer is often less reactive in the catalytic cycle. Using fresh, high-quality phenylboronic acid or material that has been stored under anhydrous conditions is critical.
-
Oxygen Exclusion: The Pd(0) species in the catalytic cycle is sensitive to oxidation. Ensure the reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period) and maintained under a strict inert atmosphere (N₂ or Ar).
-
Table 1: Common Conditions for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent System | Typical Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₄ | (None needed) | Na₂CO₃ (2M aq.) | Toluene or DME | 80-100 °C |
| Pd(OAc)₂ | PPh₃ or SPhos | K₃PO₄ | Dioxane / H₂O | 90-110 °C |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 80-100 °C |
This table provides starting points for optimization. The ideal conditions must be determined empirically for your specific substrate.
SECTION 3: Challenges in Diels-Alder Reactions
This pathway involves a [4+2] cycloaddition between a phenyl-substituted diene and a dienophile like 1,4-naphthoquinone, followed by an aromatization step to form the anthraquinone core.[8]
Q3: My Diels-Alder reaction is slow and gives a low yield of the initial adduct, and the subsequent aromatization is inefficient.
A3: Success in this route depends on the electronic properties of the reactants and the efficiency of the final oxidation/aromatization step.
-
Expertise & Experience: The Diels-Alder reaction is a concerted pericyclic reaction.[8] Its rate is highly dependent on the electronic compatibility of the diene and dienophile. The reaction is generally favored by an electron-rich diene and an electron-poor dienophile.[9] The subsequent conversion of the cyclohexene-like adduct to the fully aromatic anthraquinone system requires an oxidative step, which can be a source of yield loss if not controlled.
-
Troubleshooting Steps:
-
Diene/Dienophile Reactivity: 1,4-Naphthoquinone is a reasonably good dienophile. If the reaction is slow, the issue may lie with the phenyl-substituted diene being insufficiently electron-rich. The presence of electron-donating groups on the diene can accelerate the reaction.[9]
-
Thermal Conditions vs. Lewis Acid Catalysis: While many Diels-Alder reactions proceed with thermal activation (heating), high temperatures can also promote the retro-Diels-Alder reaction, especially if the product is sterically hindered.[8] Consider using a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) at lower temperatures. The catalyst coordinates to the dienophile's carbonyl group, lowering its LUMO energy and accelerating the reaction.
-
Aromatization Step: The primary adduct is not aromatic. Aromatization is typically achieved by heating in the presence of a mild oxidant. Air oxidation is sometimes sufficient, but using a chemical oxidant can be more reliable. However, harsh oxidizing conditions can degrade the product. A common method is simply refluxing the adduct in a high-boiling solvent like nitrobenzene or using a palladium on carbon (Pd/C) catalyst at high temperatures to facilitate dehydrogenation. A more controlled approach involves separating the adduct first and then treating it with an oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
-
SECTION 4: Purification Strategies
Q4: My crude product is a mixture that is difficult to purify. What are the best methods to obtain high-purity this compound?
A4: Effective purification depends on the nature of the impurities, which are specific to the synthetic route used.
-
Expertise & Experience: Impurities from a Friedel-Crafts reaction are often isomeric byproducts. Suzuki reactions may contain residual starting materials or homocoupled biphenyl. Regardless of the source, a multi-step purification strategy is often required.
-
Recommended Purification Workflow:
-
Initial Wash: For reactions using strong acids (e.g., Friedel-Crafts cyclization), a first step is to neutralize the reaction mixture and wash thoroughly with water and a bicarbonate solution to remove inorganic salts and acids.
-
Column Chromatography: This is the most effective method for separating this compound from isomers and other organic impurities. A silica gel stationary phase with a non-polar to moderately polar eluent system (e.g., a gradient of hexane/ethyl acetate or hexane/dichloromethane) is typically effective. Monitor fractions by TLC.
-
Recrystallization: After chromatography, recrystallization can be used to achieve high purity and obtain a crystalline solid. Good solvents for anthraquinones include acetic acid, toluene, or xylene.[10] The choice of solvent is critical and may require screening.
-
Alkaline Extraction for Specific Impurities: In some cases, acidic impurities can be removed by dissolving the crude product in an organic solvent and washing with a dilute aqueous base solution (e.g., 5% NaOH).[11]
-
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound (Optimized)
This protocol is based on modern catalytic systems known for their efficiency with challenging substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add 2-bromoanthraquinone (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Add the palladium catalyst, for example, a pre-made catalyst or a combination of Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
-
Solvent Degassing:
-
Add a 4:1 mixture of anhydrous, degassed toluene and water to the flask. The solvent should be degassed by bubbling with argon for at least 30 minutes prior to use.
-
-
Reaction Execution:
-
Seal the flask and place it under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.
-
-
Workup and Isolation:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
-
References
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Phenylanthraquinone
Welcome to the technical support center for the purification of 2-Phenylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity this compound for your research and development needs.
I. Troubleshooting Guide: Addressing Specific Purification Issues
This section addresses common problems encountered during the purification of this compound. Each issue is presented with its probable causes and a step-by-step guide to its resolution.
Issue 1: Persistent Yellow or Brown Discoloration of the Final Product
Q: My purified this compound remains yellow or brown, even after recrystallization. What is causing this, and how can I obtain a pure, off-white solid?
A: This is a frequent challenge, often stemming from residual impurities that co-crystallize with the product. The discoloration typically indicates the presence of oxidation byproducts or unreacted starting materials.
Probable Causes:
-
Residual Starting Materials: Incomplete reaction can leave behind starting materials like 2-phenyl-9,10-dihydrophenanthrene or related precursors.
-
Oxidation Byproducts: Anthraquinone derivatives are susceptible to oxidation, leading to colored impurities.
-
Solvent-Related Impurities: The use of certain solvents under high temperatures can sometimes lead to the formation of colored degradation products.
Troubleshooting Protocol:
-
Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (e.g., Norit). Boil the solution for a few minutes to allow the carbon to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step is crucial and must be performed rapidly to prevent premature crystallization of the product in the funnel.
-
Solvent Selection for Recrystallization: The choice of solvent is critical. A solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.[1] Consider solvents like glacial acetic acid, ethanol, or toluene.
-
Column Chromatography: If discoloration persists, column chromatography is a highly effective method for separating closely related impurities.[2]
-
Stationary Phase: Silica gel is a common choice.
-
Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis beforehand.
-
Issue 2: Low Yield After Recrystallization
Q: I am losing a significant amount of product during recrystallization. How can I improve my yield?
A: Low recovery is often a result of suboptimal solvent selection or procedural missteps during the crystallization process.
Probable Causes:
-
Inappropriate Solvent Choice: The product may have significant solubility in the chosen solvent even at low temperatures.
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will keep a larger portion of it in solution upon cooling, thus reducing the yield.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
Troubleshooting Protocol:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Add the solvent in small portions until full dissolution is achieved at the solvent's boiling point.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals.
-
Ice Bath Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the product.
-
Solvent System Evaluation: If yields remain low, re-evaluate your choice of solvent. A good practice is to test the solubility of your crude product in various solvents on a small scale to find the most suitable one.
Issue 3: Product Fails to Crystallize
Q: My this compound is oiling out or refusing to crystallize from the solution. What should I do?
A: The failure of a compound to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice or because the solution is not supersaturated.
Probable Causes:
-
High Impurity Load: A high concentration of impurities can interfere with the crystallization process.
-
Insufficient Concentration: The solution may not be sufficiently saturated for crystallization to occur.
-
Inappropriate Solvent: The chosen solvent may not be conducive to crystal formation for your specific compound.
Troubleshooting Protocol:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a few seed crystals of pure this compound to the solution to initiate crystallization.
-
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the product and then attempt to cool it again.
-
Change the Solvent: If the above methods fail, it may be necessary to remove the current solvent and try recrystallizing from a different one.
-
Preliminary Purification: If the crude product is very impure, consider a preliminary purification step, such as a simple filtration or a wash with a solvent that selectively dissolves the impurities, before attempting recrystallization.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalysts.[1] For instance, if synthesized via a Friedel-Crafts reaction, residual starting materials and isomers can be present. Oxidation processes might leave behind partially oxidized intermediates.[3]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the main component and detecting impurities.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[4][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups and for a qualitative assessment of purity.[1]
Q3: Is sublimation a viable purification method for this compound?
A3: Yes, sublimation can be a very effective purification technique for this compound, particularly for removing non-volatile impurities.[7][8] It is a solvent-free method that can yield a product of very high purity.[9] However, it requires careful control of temperature and pressure to be successful.[10][11] The compound must have a sufficiently high vapor pressure at a temperature below its melting point for sublimation to be practical.[10]
Q4: How does solubility affect the choice of purification method?
A4: Understanding the solubility of this compound in various organic solvents is fundamental to designing an effective purification strategy.
-
Recrystallization: This technique relies on the difference in solubility of the compound in a given solvent at high and low temperatures.[1]
-
Column Chromatography: The choice of the mobile phase (eluent) is dictated by the solubility of the compound and its impurities. The goal is to find a solvent system where the components of the mixture have different affinities for the stationary phase, leading to their separation.[2][12]
-
Extraction: Liquid-liquid extraction utilizes the differential solubility of the compound in two immiscible solvents to separate it from impurities.[13]
Solubility Data Summary
| Solvent Type | Expected Solubility of this compound | Rationale |
| Non-Polar (e.g., Hexane, Toluene) | Moderate to Good | The large aromatic structure of this compound contributes to its non-polar character. |
| Moderately Polar (e.g., Dichloromethane, Ethyl Acetate) | Moderate | The carbonyl groups introduce some polarity, allowing for solubility in moderately polar solvents. |
| Polar Aprotic (e.g., Acetone, DMSO) | Potentially Soluble | These solvents can often dissolve a wide range of organic compounds.[16] |
| Polar Protic (e.g., Ethanol, Methanol) | Low to Moderate | The "like dissolves like" principle suggests lower solubility due to the largely non-polar nature of the molecule. |
| Water | Insoluble | The hydrophobic nature of the molecule makes it insoluble in water.[14] |
This table provides a qualitative guide. Experimental verification is always recommended.
III. Experimental Protocols & Visualizations
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, toluene, or glacial acetic acid).
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to its boiling point while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Workflow for Recrystallization
Caption: Recrystallization workflow for this compound.
Protocol 2: Column Chromatography for this compound Purification
-
Stationary and Mobile Phase Selection: Use silica gel as the stationary phase. Select an appropriate eluent system based on TLC analysis. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute the compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Logic for Purification Method Selection
Caption: Decision tree for selecting a purification method.
IV. References
-
Organic Syntheses. (n.d.). Phenanthrenequinone. Retrieved from orgsyn.org.
-
ChemBK. (n.d.). Phenanthrenequinone. Retrieved from chembk.com.
-
Reddit. (2024, May 16). Purification Troubleshooting. Retrieved from reddit.com.
-
Hossain, A. (2025). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences, 3(7), 286-298.
-
Kaiser, J. P., et al. (2007). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data, 52(5), 1835-1840.
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from chem.utoronto.ca.
-
ResearchGate. (2025, August 10). Dissolution behavior of 2-ethylanthraquinone in various neat solvents: Solubility, correlation and thermodynamic analysis. Retrieved from researchgate.net.
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from chemcon.com.
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from physics.emu.edu.tr.
-
BenchChem. (2025). Identifying and removing contaminants from anthraquinone synthesis. Retrieved from benchchem.com.
-
BenchChem. (2025). Solubility Profile of 2-Amylanthraquinone in Organic Solvents: A Technical Guide. Retrieved from benchchem.com.
-
BenchChem. (2025). Solubility Profile of 2-Acetylhydroquinone in Organic Solvents: A Technical Guide. Retrieved from benchchem.com.
-
Google Patents. (1928). Method of sublimation. Retrieved from patents.google.com.
-
PMC. (n.d.). Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines. Retrieved from ncbi.nlm.nih.gov.
-
PubMed. (2010). Determination of 9, 10-phenanthrenequinone in airborne particulates by High-Performance Liquid Chromatography with post-column fluorescence derivatization using 2-aminothiophenol. Retrieved from pubmed.ncbi.nlm.nih.gov.
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from ijrar.org.
-
Gyan Sanchay. (n.d.). Chromatography. Retrieved from gyansanchay.csjmu.ac.in.
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from edu.rsc.org.
-
eCampusOntario Pressbooks. (n.d.). Chapter 29: Introduction to Chromatography and Spectroscopy. Retrieved from ecampusontario.pressbooks.pub.
-
PMC. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from ncbi.nlm.nih.gov.
-
PubMed. (2016, September 2). 9,10-Phenanthrenequinone as a mass-tagging reagent for ultra-sensitive liquid chromatography-tandem mass spectrometry assay of aliphatic aldehydes in human serum. Retrieved from pubmed.ncbi.nlm.nih.gov.
-
Google Patents. (1922). Purification of anthraquinone. Retrieved from patents.google.com.
-
ResearchGate. (2025, August 7). Synthesis and crystal structure of --INVALID-LINK--⋅2(H2O). Retrieved from researchgate.net.
-
Chemguide. (n.d.). Paper Chromatography. Retrieved from chemguide.co.uk.
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from iupac.org.
-
Google Patents. (1933). Process for isolating and purifying hydroquinone. Retrieved from patents.google.com.
-
BenchChem. (2025). Assessing the Purity of Commercially Available 2-Ethylacrolein: A Comparative Guide. Retrieved from benchchem.com.
-
Google Patents. (n.d.). Synthesis method of 2-ethylanthraquinone. Retrieved from patents.google.com.
-
PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from ncbi.nlm.nih.gov.
-
Frontiers. (n.d.). Progress, applications, challenges and prospects of protein purification technology. Retrieved from frontiersin.org.
-
Google Patents. (n.d.). Synthesis method of 2-amylanthraquinone. Retrieved from patents.google.com.
-
PubMed Central. (n.d.). Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. Retrieved from ncbi.nlm.nih.gov.
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). On the synthesis of a phenanthrene-2,7-quinone. Retrieved from pubs.rsc.org.
-
European Pharmaceutical Review. (2022, February 22). Challenges in downstream purification of advanced therapies. Retrieved from europeanpharmaceuticalreview.com.
-
ResearchGate. (2021, July 16). Experimental No. (5) Sublimation. Retrieved from researchgate.net.
-
BenchChem. (n.d.). Methods for improving the purity of crude anthraquinone product. Retrieved from benchchem.com.
-
PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from ncbi.nlm.nih.gov.
-
ResearchGate. (2025, August 9). Phenanthrene Purification: Comparison of Zone Melting and Co-Crystallization. Retrieved from researchgate.net.
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Identity determination and purity testing [chemcon.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. US1662056A - Method of sublimation - Google Patents [patents.google.com]
- 12. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 13. rsc.org [rsc.org]
- 14. chembk.com [chembk.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: High-Purity 2-Phenylanthraquinone Recrystallization
Welcome to the technical support guide for the purification of 2-Phenylanthraquinone. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As an important intermediate in the synthesis of various organic compounds, dyes, and potential pharmaceutical agents, the purity of this compound is paramount.[1] Recrystallization is a powerful and efficient technique for removing impurities, but its success hinges on a robust understanding of the underlying principles and meticulous execution.
This guide moves beyond a simple list of steps. It provides the causal reasoning behind experimental choices, offers detailed troubleshooting for common issues, and is grounded in established chemical principles to ensure you can develop a self-validating and reproducible purification protocol.
Core Principles of Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility.[2] The fundamental principle is that the solubility of most solids increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound (this compound) completely at its boiling point but only sparingly at room temperature or below. Impurities, ideally, will either be completely insoluble in the hot solvent (and can be filtered out) or highly soluble in the cold solvent (and will remain in the liquid phase, or 'mother liquor').[3][4]
Recommended Experimental Protocol: Mixed-Solvent Recrystallization
While a single-solvent system is ideal, finding one with the perfect solubility profile can be challenging.[5] A mixed-solvent system often provides greater flexibility and control. For this compound, a compound of moderate polarity, a common and effective approach is to use a solvent pair consisting of a "good" solvent in which the compound is highly soluble, and a "bad" or "anti-solvent" in which it is poorly soluble.[5][6][7]
Based on the aromatic ketone structure of this compound, a Toluene/Heptane system is an excellent starting point. Toluene serves as the "good" solvent, effectively dissolving the aromatic structure at elevated temperatures, while Heptane acts as the non-polar "anti-solvent" to induce crystallization upon cooling.
Step-by-Step Methodology
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot toluene (near boiling) required to just dissolve the solid completely. This ensures the solution is saturated, a critical factor for maximizing yield.[2][8] Self-Validation Check: If a significant amount of solid material remains that does not dissolve upon adding more hot toluene, these are likely insoluble impurities.
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[9] Use a pre-heated funnel and filter flask to maintain the temperature.[10]
-
Inducing Crystallization: While the toluene solution is still hot, add hot heptane dropwise with swirling until the solution becomes faintly cloudy (turbid).[5][7] This cloudiness indicates that the solution is now supersaturated and the compound is beginning to precipitate.
-
Re-dissolution: Add a few more drops of hot toluene—just enough to make the solution clear again.[7] This step ensures you are at the precise saturation point for optimal crystal growth.
-
Cooling & Crystal Growth: Cover the flask with a watch glass to prevent solvent evaporation and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[2][8]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8][10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold heptane (or a pre-chilled toluene/heptane mixture) to remove any residual mother liquor containing dissolved impurities.[4][10]
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by pulling air through the filter cake for an extended period or by transferring the crystals to a vacuum oven at a temperature well below the compound's melting point.[10]
Recrystallization Workflow Diagram
Caption: Workflow for mixed-solvent recrystallization of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
| Problem ID | Question | Probable Cause(s) | Recommended Solution(s) |
| 1.0 | My compound will not fully dissolve, even after adding a large amount of hot solvent. | 1. Insoluble impurities are present.[3] 2. The chosen solvent is inappropriate. | 1. Perform a hot gravity filtration to remove the insoluble material before proceeding with crystallization.[9] 2. Re-evaluate your solvent choice. Consult the Solvent Selection Guide below. |
| 2.0 | No crystals form after the solution cools, even in an ice bath. | 1. Too much solvent was used. This is the most common reason for crystallization failure.[11] 2. The solution is supersaturated but requires a nucleation event.[11] | 1. Boil off some of the solvent to re-concentrate the solution and attempt cooling again.[11] 2. Induce nucleation by: a) Gently scratching the inside wall of the flask with a glass rod at the solution's surface.[8][11] b) Adding a "seed crystal" of pure this compound.[8][11] |
| 3.0 | The product "oiled out" instead of forming crystals. | 1. The solution was cooled too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture (a eutectic mixture). 3. The compound is significantly impure.[11] | 1. Re-heat the solution to dissolve the oil, add a small amount more of the "good" solvent (e.g., toluene), and allow it to cool much more slowly. Insulating the flask can help.[11] 2. Try a different solvent or solvent system with a lower boiling point. |
| 4.0 | The recovery yield is very low. | 1. Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor.[8] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with solvent that was not ice-cold. | 1. Reduce the initial volume of solvent used. You can attempt to recover more product from the mother liquor by evaporating some solvent and re-cooling. 2. Ensure your filtration apparatus is sufficiently pre-heated. Use a slight excess of solvent before hot filtration and boil it off afterward.[9] 3. Always use ice-cold solvent for washing to minimize re-dissolving your product.[4] |
| 5.0 | The final product is still colored or appears impure. | 1. A colored impurity has a similar solubility profile to your product. 2. The cooling was too rapid, trapping impurities within the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb many colored impurities.[4][9] Do not add charcoal to a boiling solution, as it can cause violent bumping. 2. Repeat the recrystallization, ensuring a very slow cooling rate. |
Troubleshooting Logic Diagram
Caption: Decision tree for common recrystallization troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent to begin with? A1: The ideal solvent should dissolve this compound poorly at room temperature but well at its boiling point.[3] A rule of thumb is "like dissolves like"; since this compound is an aromatic ketone, solvents like acetone, ethyl acetate, or toluene are good starting points to test.[12][13] Perform small-scale solubility tests in test tubes with various solvents to observe these properties before committing your entire batch.[6][14]
Q2: What are the most likely impurities in crude this compound? A2: Impurities depend on the synthetic route. If prepared via a Friedel-Crafts reaction, common impurities could include unreacted starting materials (e.g., phthalic anhydride, benzene derivatives) or intermediate products like o-benzoylbenzoic acid. Other possibilities include isomers or byproducts from side reactions.
Q3: Can I use a rotary evaporator to speed up cooling? A3: No. A rotary evaporator is used to remove solvent under vacuum, not for controlled cooling. Using it for crystallization would cause the solvent to evaporate too quickly, leading to the product "crashing out" of solution as a powder or impure solid, trapping impurities. Slow, gradual cooling is essential for growing pure crystals.[2][8]
Q4: Is it better to use a single-solvent or mixed-solvent system? A4: A single-solvent recrystallization is simpler if a suitable solvent can be found.[5] However, for many compounds, including this compound, a mixed-solvent system offers superior control over the saturation point, often leading to better crystal quality and purity.[7][8]
Q5: My purified product has a wide melting point range. What does this mean? A5: A sharp melting point is an indicator of high purity. A broad melting point range strongly suggests that the material is still impure. The impurities disrupt the crystal lattice, causing it to melt over a range of temperatures. Further recrystallization is recommended.
Solvent Selection Guide for Anthraquinone Derivatives
The choice of solvent is the most critical parameter in a successful recrystallization.[2] The following table provides data on solvents commonly used for aromatic ketones.
| Solvent | Boiling Point (°C) | Polarity Index | Key Characteristics & Safety Notes |
| Toluene | 111 | 2.4 | Good "Good" Solvent. Excellent for dissolving aromatic compounds when hot. Flammable. Use in a fume hood. |
| Acetone | 56 | 5.1 | Good "Good" Solvent. Strong solvent for ketones, but its low boiling point can sometimes lead to rapid evaporation and premature crystallization. Highly flammable. |
| Ethyl Acetate | 77 | 4.4 | Good "Good" Solvent. A moderately polar solvent that is often effective. Flammable. |
| n-Heptane | 98 | 0.1 | Good "Anti-Solvent." A non-polar solvent, miscible with toluene, that is excellent for inducing crystallization of moderately polar compounds. Flammable. |
| Ethanol | 78 | 4.3 | Can be used in a mixed system with water. Often promotes oiling out if not carefully controlled.[9] Flammable. |
| Water | 100 | 10.2 | Poor Solvent. this compound is expected to be insoluble. Can be used as an anti-solvent with a polar, water-miscible solvent like acetone or ethanol.[12] |
References
- 1. chembk.com [chembk.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. homework.study.com [homework.study.com]
- 6. youtube.com [youtube.com]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. pubs.acs.org [pubs.acs.org]
troubleshooting side reactions in 2-Phenylanthraquinone synthesis
Technical Support Center: 2-Phenylanthraquinone Synthesis
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will address common challenges, focusing on the mechanistic origins of side reactions and providing field-proven troubleshooting strategies to enhance yield, purity, and process robustness.
The predominant and most industrially scalable method for synthesizing the anthraquinone core is the Friedel-Crafts acylation, followed by an acid-catalyzed intramolecular cyclization (dehydration).[1][2][3] This guide will focus on a common pathway: the reaction of phthalic anhydride with biphenyl, a route that, while direct, is often plagued by issues of regioselectivity and subsequent purification challenges.
Section 1: Troubleshooting Guide for Common Synthesis Issues
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of this compound via the Friedel-Crafts pathway.
Q1: My overall yield is significantly lower than expected. What are the primary causes and how can I address them?
A1: Low yield is a multifaceted issue that can originate from either the initial acylation step or the subsequent cyclization. A systematic approach is required to diagnose the root cause.
Potential Cause A: Inefficient Friedel-Crafts Acylation
The Friedel-Crafts reaction is highly sensitive to catalyst activity, reagent stoichiometry, and reaction conditions.[4][5] The reaction involves the formation of a reactive acylium ion, which then performs an electrophilic aromatic substitution on the biphenyl ring.
-
Expert Insight: The Lewis acid catalyst (commonly AlCl₃) forms a complex with the ketone product, meaning it is not truly catalytic and must be used in stoichiometric amounts (typically >2 equivalents).[3][6] Insufficient catalyst will result in a stalled reaction. Conversely, a large excess can promote side reactions.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Anhydrous aluminum chloride is extremely hygroscopic. Ensure it is a fine, free-flowing powder. Clumped or discolored AlCl₃ indicates deactivation by moisture and should be discarded.
-
Optimize Stoichiometry: Begin with approximately 2.2-2.5 equivalents of AlCl₃ per equivalent of phthalic anhydride.[7] This ensures enough catalyst is available to activate the anhydride and complex with the product.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of biphenyl and phthalic anhydride. If starting materials remain after the expected reaction time, consider a modest increase in temperature (e.g., from 60°C to 75°C) or extending the reaction time.
-
Potential Cause B: Incomplete Ring-Closing Cyclization
The intermediate product, a mixture of 2-(phenylbenzoyl)benzoic acids, must be dehydrated to form the fused tricyclic anthraquinone system. This is typically achieved with hot, concentrated sulfuric acid or oleum.[6]
-
Expert Insight: The efficiency of this step is critically dependent on the strength of the dehydrating acid and the temperature. Insufficiently forcing conditions will leave uncyclized intermediate in your final product, significantly lowering the yield of the desired quinone.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The presence of water will inhibit the dehydration. Use concentrated (98%) sulfuric acid or fuming sulfuric acid (oleum) for this step.
-
Control Temperature: The cyclization often requires heating (e.g., 100-120°C). Monitor the reaction mixture for the cessation of water evolution. Be cautious, as excessively high temperatures can lead to sulfonation of the aromatic rings, creating hard-to-remove, often colored, impurities.
-
Q2: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
A2: This is the most common and challenging issue when using biphenyl as a starting material. The Friedel-Crafts acylation can occur at the C4 (para) position to yield the precursor to this compound, or at the C2 (ortho) position, leading to the isomeric 1-Phenylanthraquinone.
-
Expert Insight: The para product is sterically favored and generally the major product. However, reaction conditions can heavily influence the ortho:para ratio. Higher temperatures and prolonged reaction times can sometimes favor the thermodynamically more stable isomer, but can also promote side reactions.
-
Troubleshooting & Optimization Strategies:
-
Solvent Choice: The choice of solvent can influence selectivity. While traditional solvents like nitrobenzene or carbon disulfide are effective, they are also highly toxic. Dichloromethane or 1,2-dichloroethane are common modern alternatives. The polarity of the solvent can affect the transition state of the electrophilic attack.[8][9]
-
Temperature Control: Running the acylation at the lowest possible temperature that allows for a reasonable reaction rate is often key to maximizing selectivity for the sterically less hindered para product. Start experiments at room temperature and only heat if necessary.
-
Alternative Starting Material: The most definitive solution is to change your starting material. Instead of biphenyl, consider using 2-phenylnaphthalene . Acylation of this substrate with phthalic anhydride, followed by cyclization, can only lead to the desired this compound, thus eliminating the problem of isomer formation at its source.
-
Data Summary: Impact of Reaction Parameters on Isomer Formation
| Parameter | Condition | Expected Impact on this compound (Para Product) | Rationale |
| Temperature | Lower (e.g., 0-25°C) | Higher Selectivity | Favors the kinetically controlled, sterically less-hindered para attack. |
| Higher (e.g., >80°C) | Lower Selectivity | Provides energy to overcome the steric barrier for ortho attack. | |
| Catalyst | Bulky Lewis Acid | Potentially Higher Selectivity | A bulkier catalyst-reagent complex may further disfavor the sterically crowded ortho attack. |
| Starting Material | Biphenyl | Mixture of Isomers | Acylation can occur at C4 (para) or C2 (ortho). |
| 2-Phenylnaphthalene | Single Isomer | The regiochemistry is locked in by the starting material's structure. |
Q3: My purified product retains a persistent yellow or brown color. What causes this and how can I remove it?
A3: This coloration is typically due to polymeric byproducts or highly conjugated impurities formed from charring at high temperatures, especially during the sulfuric acid-catalyzed cyclization step. Purification of anthraquinones can be challenging, but a multi-step approach is often effective.
-
Expert Insight: A highly effective, though often overlooked, technique for purifying quinones is a reductive wash . Many colored impurities are quinone-based. In an alkaline solution, a reducing agent like sodium dithionite (sodium hydrosulfite) will reduce the anthraquinone product to its water-soluble, deep red hydroquinone salt.[1] Insoluble, non-quinone impurities (like polymers) can then be removed by filtration. Subsequent re-oxidation of the filtrate (e.g., by bubbling air through it) will precipitate the purified anthraquinone.[10]
Recommended Purification Workflow
-
Initial Recrystallization: Dissolve the crude product in a suitable hot solvent like glacial acetic acid, toluene, or xylene and allow it to crystallize slowly. This will remove the bulk of the impurities.
-
Reductive Chemical Wash (for persistent color):
-
Suspend the recrystallized product in a 5-10% aqueous sodium hydroxide solution.
-
Warm the suspension gently (50-60°C) and add sodium dithionite portion-wise until a deep red solution of the hydroquinone forms.
-
Filter the hot solution to remove any insoluble grey/brown impurities.
-
Allow the red filtrate to cool and bubble air through it (or add a mild oxidant like hydrogen peroxide) until the yellow this compound product precipitates completely.
-
Filter, wash thoroughly with water until the washings are neutral, and dry.
-
-
Final Recrystallization: Perform a final recrystallization from a high-boiling aromatic solvent or acetic acid to obtain a product of high purity.
Section 2: Experimental Protocols & Visual Workflows
Workflow for Synthesis and Troubleshooting
This diagram outlines the general synthetic pathway and key decision points for troubleshooting.
Caption: General workflow for synthesis and troubleshooting.
Protocol: Optimized Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Step 1: Friedel-Crafts Acylation
-
Set up a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and a powder addition funnel.
-
Charge the flask with anhydrous aluminum chloride (2.2 eq) and 1,2-dichloroethane.
-
Cool the stirred suspension in an ice bath to 0-5°C.
-
In a separate flask, dissolve biphenyl (1.0 eq) and phthalic anhydride (1.05 eq) in 1,2-dichloroethane.
-
Slowly add the biphenyl/phthalic anhydride solution to the AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the consumption of biphenyl by TLC.
-
Cool the reaction mixture back to room temperature and pour it slowly and carefully onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude 2-(phenylbenzoyl)benzoic acid intermediate.
Step 2: Cyclization
-
Carefully add the crude intermediate from Step 1 to concentrated (98%) sulfuric acid in a flask equipped with a stirrer.
-
Heat the mixture to 110-120°C for 2 hours. The solution will darken, and viscosity may change.
-
Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice.
-
A precipitate (the crude this compound) will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral (pH ~7), and air-dry.
Step 3: Purification
-
Perform an initial recrystallization of the crude solid from glacial acetic acid.
-
If colored impurities persist, follow the reductive chemical wash protocol described in Q3 above.
-
Perform a final recrystallization to obtain the pure product.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Are there "greener" or more modern catalysts that can replace AlCl₃? Yes, research into greener alternatives is active. Solid acid catalysts, such as certain zeolites or sulfonic acid-based resins, have been explored for Friedel-Crafts acylations.[6] For some anthraquinone syntheses, alum (KAl(SO₄)₂·12H₂O) has been shown to be an effective and environmentally benign catalyst when used in an aqueous medium.[11][12] These alternatives can simplify workup and reduce hazardous waste streams.
-
FAQ 2: Can this reaction be performed without a solvent? Mechanochemical Friedel-Crafts acylations, performed by ball-milling the solid reactants and catalyst, have been successfully developed.[7] This solvent-free approach is environmentally friendly and can lead to high yields, representing a significant process improvement.[7]
-
FAQ 3: My reaction seems to stall, and I see a lot of starting material on the TLC plate. I've already confirmed my AlCl₃ is high quality. What else could be wrong? Check your biphenyl and phthalic anhydride for purity. More importantly, ensure your solvent is truly anhydrous. Trace amounts of water will rapidly decompose the AlCl₃ catalyst, reducing its effective stoichiometry and preventing the reaction from going to completion. Using a freshly opened bottle of anhydrous solvent or distilling the solvent over a suitable drying agent is recommended.
References
- 1. britannica.com [britannica.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Phenylanthraquinone Synthesis
Welcome to the technical support center for the synthesis of 2-Phenylanthraquinone. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction conditions, troubleshoot common issues, and achieve high-yield, high-purity results.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established organic chemistry reactions. The choice of strategy often depends on the availability of starting materials, required scale, and desired purity. The three most common and logical approaches are:
-
Palladium-Catalyzed Suzuki Coupling: This is often the most versatile and reliable method, involving the cross-coupling of a 2-haloanthraquinone (e.g., 2-bromoanthraquinone) with phenylboronic acid or its derivatives. It is known for its high functional group tolerance and excellent yields.[1][2]
-
Friedel-Crafts Acylation: A classic approach that typically involves the reaction of phthalic anhydride with biphenyl in the presence of a strong Lewis acid like AlCl₃. This method builds the anthraquinone core in a two-step process involving acylation followed by cyclization.[3][4]
-
Diels-Alder Reaction: This elegant cycloaddition involves reacting a suitable diene with a dienophile like 1,4-naphthoquinone, followed by an oxidation/aromatization step to form the central ring of the anthraquinone system.[5][6]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally recommended for laboratory-scale synthesis and why?
A1: For laboratory-scale synthesis, the Suzuki-Miyaura coupling is highly recommended. The primary reasons are its high degree of reliability, functional group tolerance, and generally milder reaction conditions compared to Friedel-Crafts acylation.[2] Starting materials like 2-bromoanthraquinone and phenylboronic acid are commercially available. The reaction is well-documented, and a vast selection of palladium catalysts and ligands allows for fine-tuning to achieve high yields. Friedel-Crafts reactions, while powerful, often require stoichiometric amounts of corrosive Lewis acids and can suffer from regioselectivity issues.[7]
Q2: What are the most critical parameters to control in a Suzuki coupling for this synthesis?
A2: The success of the Suzuki coupling hinges on four key components:
-
Palladium Catalyst and Ligand: The choice of ligand is crucial. Phosphine ligands like P(t-Bu)₃ or bulky N-heterocyclic carbene (NHC) ligands are often effective for coupling with aryl chlorides or less reactive bromides. The catalyst loading is typically low (0.5-5 mol%).[8]
-
Base: The base activates the organoboron species to facilitate transmetalation.[2] Common choices include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). The strength and solubility of the base can dramatically impact the reaction rate and side reactions.[1]
-
Solvent: A combination of an organic solvent (like Dioxane, Toluene, or DMF) with a small amount of water is standard. This biphasic system helps dissolve both the organic substrates and the inorganic base.[1]
-
Temperature: Most Suzuki couplings require heating (80-110 °C) to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[9]
Q3: How can I effectively monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that provides good separation between the starting 2-bromoanthraquinone (less polar) and the this compound product (more polar). A typical eluent might be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Spot the reaction mixture alongside standards of your starting materials. The disappearance of the 2-bromoanthraquinone spot and the appearance of a new, more polar product spot indicates reaction progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Q4: What are the best practices for purifying the final this compound product?
A4: Post-reaction workup typically involves removing the palladium catalyst and inorganic salts, followed by purification of the crude product.
-
Initial Workup: After the reaction, the mixture is usually cooled, diluted with an organic solvent (like ethyl acetate), and washed with water and brine to remove the base and other water-soluble species.
-
Palladium Removal: Residual palladium can often be removed by filtering the organic solution through a pad of Celite or by treating it with activated charcoal.
-
Purification: The two primary methods are:
-
Column Chromatography: Using silica gel is highly effective for separating the product from unreacted starting materials and non-polar side products like biphenyl.
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization from a suitable solvent like toluene, xylene, or glacial acetic acid can yield highly pure crystalline material.[10][11]
-
Detailed Experimental Protocol: Suzuki Coupling Route
This protocol details the synthesis of this compound from 2-bromoanthraquinone and phenylboronic acid.
Reagents and Conditions
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Bromoanthraquinone | 287.10 | 1.00 g | 3.48 | 1.0 |
| Phenylboronic Acid | 121.93 | 0.51 g | 4.18 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.20 g | 0.17 | 0.05 |
| K₂CO₃ | 138.21 | 0.96 g | 6.96 | 2.0 |
| Toluene | - | 20 mL | - | - |
| Water | - | 5 mL | - | - |
Step-by-Step Methodology
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoanthraquinone (1.00 g, 3.48 mmol), phenylboronic acid (0.51 g, 4.18 mmol), and potassium carbonate (0.96 g, 6.96 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. A robust inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]
-
Solvent Addition: Add toluene (20 mL) and water (5 mL) via syringe.
-
Catalyst Addition: Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.20 g, 0.17 mmol) under a positive flow of inert gas.
-
Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 8-12 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (eluent: 9:1 Hexane:Ethyl Acetate) to afford this compound as a yellow solid.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Scientific Explanation & Recommended Solution |
| Inactive Palladium Catalyst | Explanation: The active catalytic species, Pd(0), is sensitive to oxygen and can be easily oxidized to inactive Pd(II). Solution: Ensure your entire setup is rigorously purged with an inert gas (argon or nitrogen). Use freshly purchased or properly stored catalyst. If using a Pd(II) precatalyst (like Pd(OAc)₂), ensure your ligand can effectively reduce it in situ or that the reaction conditions promote this reduction.[9][12] |
| Ineffective Base | Explanation: The base is required to form the more nucleophilic boronate species [R-B(OH)₃]⁻, which is essential for the transmetalation step. If the base is too weak, insoluble, or sterically hindered, this activation will be inefficient. Solution: While K₂CO₃ is a good starting point, consider a stronger or more soluble base like K₃PO₄ or Cs₂CO₃, especially if the reaction is sluggish.[1] |
| Protodeboronation Side Reaction | Explanation: This is a common side reaction where the boronic acid reacts with trace water or protic solvents to be replaced by a hydrogen atom, effectively destroying your nucleophile. This is often base-catalyzed. Solution: Use anhydrous solvents if possible. Alternatively, using potassium trifluoroborate salts (Ph-BF₃K) instead of boronic acid can increase stability and prevent this side reaction.[8] |
Issue 2: Formation of Significant Side Products
| Possible Cause | Scientific Explanation & Recommended Solution |
| Biphenyl Formation (Homocoupling) | Explanation: Phenylboronic acid can couple with itself, especially at high temperatures or if the oxidative addition of the palladium catalyst to the 2-bromoanthraquinone is slow. Solution: Lower the reaction temperature slightly. Ensure efficient stirring. Sometimes, using a different ligand that favors cross-coupling over homocoupling can help. |
| Starting Material Degradation | Explanation: Anthraquinones are generally robust, but prolonged exposure to high temperatures (>120-130 °C) in the presence of a strong base could lead to decomposition. Solution: Do not exceed the recommended reaction temperature. Monitor the reaction by TLC to avoid unnecessarily long reaction times once the starting material is consumed. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Scientific Explanation & Recommended Solution |
| Persistent Palladium Contamination | Explanation: Palladium complexes and elemental palladium can be difficult to remove completely, leading to a grey or black tint in the final product. Solution: After the initial workup, filter the concentrated organic solution through a short plug of silica gel or Celite. For stubborn contamination, treatment with activated charcoal or a specialized palladium scavenger resin can be effective. |
| Co-elution of Product and Biphenyl | Explanation: If significant biphenyl homocoupling occurs, it is a non-polar byproduct that can sometimes be difficult to separate from the slightly more polar product via chromatography. Solution: Optimize your chromatography. Use a long column and a shallow gradient of a less polar solvent system (e.g., starting with pure hexane and slowly adding ethyl acetate) to improve separation. Alternatively, biphenyl is often more soluble in cold hexanes than this compound, so a hexane trituration of the crude solid may remove a significant portion of it. |
Visualized Workflows & Mechanisms
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Diels–Alder Reaction [sigmaaldrich.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Yoneda Labs [yonedalabs.com]
stability issues of 2-Phenylanthraquinone in different solvents and pH
Welcome to the technical support center for 2-Phenylanthraquinone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of this compound in various experimental conditions. Our approach is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and success of your research.
Given the limited specific literature on this compound, this guide leverages established knowledge on the stability of the core anthraquinone structure. The principles outlined here are based on the well-documented behavior of related anthraquinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
The stability of this compound is primarily influenced by pH, the choice of solvent, light exposure, and temperature. Like other anthraquinone derivatives, the core structure is susceptible to degradation under certain conditions. The phenyl substituent may also impact its reactivity and solubility profile.
Q2: In what pH range is this compound most stable?
Based on studies of various anthraquinones, such as aloin, the anthraquinone core is generally most stable in acidic conditions (pH < 5).[1][2][3][4] As the pH increases towards neutral and into the alkaline range, the potential for degradation significantly increases.[1][2][3][4] It is advisable to maintain acidic conditions for stock solutions and during experimental procedures whenever possible.
Q3: Which solvents are recommended for dissolving and storing this compound?
-
Aprotic polar solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Chlorinated solvents: Dichloromethane (DCM), Chloroform
-
Aromatic hydrocarbons: Toluene, Xylene
-
Ethers: Tetrahydrofuran (THF), Dioxane
It is important to use dry (anhydrous) solvents, as the presence of water can facilitate degradation, especially at non-acidic pH. For long-term storage, a non-polar, aprotic solvent is generally preferred.
Q4: Is this compound sensitive to light?
Yes, compounds with extended aromatic systems like this compound are often susceptible to photodegradation.[2] Exposure to light, particularly UV light, can lead to the formation of reactive species and subsequent degradation products. It is crucial to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.
Q5: What is the expected thermal stability of this compound?
The 9,10-anthraquinone core is known to be thermally stable.[5] Studies on related compounds suggest that significant thermal decomposition is unlikely to occur at temperatures commonly used in most laboratory procedures (e.g., up to 100°C).[5] However, for high-temperature applications, it is recommended to perform a thermal stability analysis, such as thermogravimetric analysis (TGA).
Troubleshooting Guide
Issue 1: My solution of this compound is changing color over time.
-
Potential Cause 1: pH-induced degradation. If your solvent is aqueous or a protic solvent, the pH of the solution may be neutral or alkaline, leading to degradation. Anthraquinones are known to decompose under these conditions.[1][2]
-
Solution: If your experimental design allows, acidify the solution slightly (e.g., with a trace amount of a non-reactive acid like acetic acid or HCl) to a pH below 5. For stock solutions, use a dry, aprotic solvent.
-
-
Potential Cause 2: Photodegradation. Exposure to ambient or UV light can cause the compound to degrade, often resulting in a color change.
-
Solution: Always store solutions of this compound in amber vials or protect them from light with aluminum foil. Conduct experiments under subdued lighting conditions if possible.
-
-
Potential Cause 3: Oxidative degradation. The presence of dissolved oxygen or oxidizing agents in the solvent can lead to the formation of degradation products.
-
Solution: For sensitive experiments, consider degassing your solvent by sparging with an inert gas like nitrogen or argon before dissolving the compound.
-
Issue 2: I am seeing unexpected peaks in my analytical results (e.g., HPLC, LC-MS).
-
Potential Cause 1: Degradation during sample preparation or analysis. The conditions of your analytical method (e.g., mobile phase pH, temperature of the column) could be causing on-column degradation.
-
Solution:
-
Ensure your mobile phase is in a pH range where the compound is stable (ideally acidic).
-
If using mass spectrometry, check for in-source fragmentation or reactions.
-
Analyze samples promptly after preparation.
-
-
-
Potential Cause 2: Impurities in the starting material. The unexpected peaks may be impurities from the synthesis of this compound.
-
Solution: Verify the purity of your starting material using a high-resolution analytical technique. If necessary, purify the compound by recrystallization or chromatography.
-
-
Potential Cause 3: Formation of degradation products in the stock solution. If the stock solution has been stored for a long time or under suboptimal conditions, degradation may have occurred.
-
Solution: Prepare fresh stock solutions for critical experiments. It is good practice to periodically check the purity of stored stock solutions.
-
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
This protocol provides a framework for determining the stability of this compound at different pH values.
Materials:
-
This compound
-
A suitable organic solvent in which the compound is highly soluble (e.g., acetonitrile or DMSO)
-
Aqueous buffers of varying pH (e.g., pH 3, 5, 7, 9)
-
HPLC or LC-MS system for analysis
-
Amber vials
Procedure:
-
Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).
-
Prepare working solutions: In separate amber vials, add a small aliquot of the stock solution to each of the aqueous buffers to achieve a final concentration suitable for your analytical method. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the buffer's pH.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot from each buffered solution using your analytical method (e.g., HPLC-UV) to determine the initial concentration of this compound.
-
Incubation: Store the vials at a controlled temperature (e.g., room temperature or 37°C), protected from light.
-
Time-point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial and analyze it to quantify the remaining this compound.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH. This will provide a visual representation of the compound's stability at different pH levels.
Protocol 2: Evaluating Solvent Stability
This protocol outlines a method for testing the stability of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents to be tested (e.g., DMSO, DCM, methanol, acetonitrile)
-
HPLC or LC-MS system
-
Amber vials
Procedure:
-
Prepare solutions: Dissolve this compound in each of the test solvents to a known concentration in separate amber vials.
-
Initial Analysis (T=0): Analyze an aliquot of each solution immediately after preparation to establish the initial concentration.
-
Incubation: Store the vials under controlled conditions (temperature and light).
-
Time-point Analysis: At various time points, analyze aliquots from each vial to monitor the concentration of this compound.
-
Data Analysis: Compare the concentration of this compound over time in each solvent to determine the most suitable solvent for stability.
Data Presentation
Table 1: Expected Stability of Anthraquinone Core under Different Conditions
| Condition | Expected Stability | Rationale |
| Acidic pH (pH < 5) | High | The flavylium cation, the stable form of many related phenolic compounds, is favored.[1][2][3][4] |
| Neutral pH (pH ~7) | Moderate to Low | Increased susceptibility to nucleophilic attack by water and subsequent degradation.[1] |
| Alkaline pH (pH > 8) | Low | Prone to rapid decomposition.[1] |
| Aprotic Solvents | High | Lack of protons minimizes acid/base-catalyzed degradation pathways. |
| Protic Solvents | Variable | Stability is highly dependent on the pH and purity of the solvent. |
| Light Exposure | Low | Aromatic systems can absorb light, leading to photodegradation.[2] |
| Elevated Temperature | High (moderate heat) | The anthraquinone core is generally thermally stable.[5] |
Visualizations
References
- 1. Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. On the synthesis of a phenanthrene-2,7-quinone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. idk.org.rs [idk.org.rs]
- 5. repositorio.ufba.br [repositorio.ufba.br]
Technical Support Center: Scaling Up 2-Phenylanthraquinone Production for Industrial Applications
Welcome to the Technical Support Center for the industrial production of 2-Phenylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important organic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to troubleshoot and optimize your large-scale production campaigns.
Introduction to Industrial this compound Synthesis
This compound (C₂₀H₁₂O₂) is a vital intermediate in the synthesis of various dyes, photosensitizers, and has applications in medical research due to its antioxidant and antibacterial properties.[1] The transition from laboratory-scale synthesis to industrial production presents numerous challenges, from reaction control and byproduct formation to purification and waste management. This guide will address the most common issues encountered during the scale-up of the primary synthetic route: the Friedel-Crafts acylation of biphenyl with phthalic anhydride, followed by intramolecular cyclization.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the planning and execution of industrial-scale this compound synthesis.
Q1: What are the primary industrial synthesis routes for this compound?
A1: The most common and economically viable route for industrial production is a two-step process. The first step is the Friedel-Crafts acylation of biphenyl with phthalic anhydride to form an isomeric mixture of 2- and 4-phenylbenzoylbenzoic acids. The second step is the intramolecular cyclization (dehydration) of the desired 2-phenylbenzoylbenzoic acid intermediate to yield this compound. Greener alternatives using solid acid catalysts like zeolites are emerging to minimize waste and catalyst recovery issues associated with traditional Lewis acids.[2][3]
Q2: How critical is the purity of the starting materials (biphenyl and phthalic anhydride)?
A2: The purity of your starting materials is paramount for a successful and efficient scale-up. Impurities in biphenyl, such as fluorene or other polycyclic aromatic hydrocarbons, can lead to the formation of colored byproducts that are difficult to remove. Similarly, impurities in phthalic anhydride, like phthalic acid, can interfere with the catalyst and reduce the reaction yield. It is advisable to use starting materials with a purity of at least 99%.
Q3: What are the safety considerations when handling the reagents on a large scale?
A3: Industrial-scale synthesis of this compound involves several hazardous materials. Aluminum chloride (AlCl₃), a common catalyst, is highly corrosive and reacts violently with water. Concentrated sulfuric acid or oleum, used for cyclization, are also extremely corrosive and strong oxidizing agents. It is crucial to have robust safety protocols, including the use of appropriate personal protective equipment (PPE), well-ventilated reaction vessels, and procedures for handling and neutralizing acidic waste streams. This compound itself, while having low toxicity, can be an irritant to the eyes and skin.[1]
Q4: Can I use a one-pot synthesis approach for industrial production?
A4: While a one-pot synthesis can be attractive for simplifying operations, it is generally not recommended for the industrial-scale production of this compound. The optimal conditions for the initial Friedel-Crafts acylation and the subsequent cyclization are significantly different. Attempting a one-pot reaction can lead to a higher impurity profile and lower overall yield. A two-step process with isolation of the intermediate 2-phenylbenzoylbenzoic acid allows for better control over each reaction and a purer final product.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.
Low Yield or Incomplete Reaction
Q: My Friedel-Crafts acylation reaction is showing low conversion of biphenyl. What are the likely causes and how can I improve the yield?
A: Low conversion in the Friedel-Crafts acylation step is a common issue during scale-up. Here are the potential causes and their solutions:
-
Insufficient Catalyst: In Friedel-Crafts acylations, the Lewis acid catalyst (e.g., AlCl₃) complexes with both the acylating agent and the resulting ketone product.[4] Therefore, a stoichiometric amount of the catalyst is often required. For industrial-scale reactions, it is recommended to use at least 2.5 equivalents of AlCl₃ relative to phthalic anhydride.
-
Catalyst Deactivation: The presence of moisture in the reactants or solvent will deactivate the AlCl₃ catalyst. Ensure that your biphenyl, phthalic anhydride, and solvent are thoroughly dried before use. At an industrial scale, this may require specialized drying equipment.
-
Inadequate Mixing: In large reactors, inefficient mixing can lead to localized areas of low catalyst concentration, resulting in an incomplete reaction. Ensure your reactor is equipped with an appropriate agitator to maintain a homogeneous reaction mixture.
-
Suboptimal Reaction Temperature: The Friedel-Crafts acylation of biphenyl is typically conducted at a controlled temperature. If the temperature is too low, the reaction rate will be slow. Conversely, if it is too high, it can lead to the formation of side products. Monitor and control the reaction temperature closely within the optimal range determined during your process development.
Formation of Significant Byproducts
Q: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the acylation?
A: The acylation of biphenyl with phthalic anhydride can yield both the desired 2-phenylbenzoylbenzoic acid and the isomeric 4-phenylbenzoylbenzoic acid. The ratio of these isomers is influenced by the reaction conditions.
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents during your process optimization phase. Non-polar solvents often favor para-substitution (4-phenyl isomer), while more polar solvents can increase the proportion of the ortho-substituted product (2-phenyl isomer).
-
Reaction Temperature: As with yield, the reaction temperature can affect the isomer ratio. A systematic study of the effect of temperature on the product distribution is recommended to find the optimal conditions for maximizing the desired 2-phenyl isomer.
Difficulties in Product Purification
Q: My crude this compound is difficult to purify, and I am struggling to meet the required purity specifications. What purification strategies are effective at an industrial scale?
A: Purifying crude this compound to a high degree of purity is a critical step for its use in downstream applications. A multi-step purification approach is often necessary.
-
Alkali Washing: The crude product from the cyclization step will contain residual acid. A thorough wash with a dilute alkali solution (e.g., sodium carbonate) will neutralize and remove this.
-
Solvent Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds.[5] The choice of solvent is crucial. A good solvent will dissolve this compound at elevated temperatures but have low solubility at room temperature. Common solvents for recrystallizing anthraquinone derivatives include glacial acetic acid and high-boiling aromatic hydrocarbons like toluene or xylene.
-
Activated Carbon Treatment: If your product is discolored due to colored impurities, treatment with activated carbon during the recrystallization process can be effective in adsorbing these impurities.
-
Sublimation: For achieving very high purity (≥99.5%), sublimation under high vacuum can be an excellent final purification step. This method is particularly effective at removing non-volatile inorganic impurities and some organic byproducts.
| Purification Method | Advantages | Disadvantages |
| Alkali Washing | Simple, effective for acid removal | May not remove organic impurities |
| Recrystallization | Good for removing a wide range of impurities | Solvent loss, requires careful solvent selection |
| Activated Carbon | Removes colored impurities | Can lead to product loss through adsorption |
| Sublimation | Yields very high purity product, solvent-free | Requires specialized equipment, may not be suitable for all impurities |
Experimental Protocols & Workflows
Protocol 1: Synthesis of 2-Phenylbenzoylbenzoic Acid
-
Reactor Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser connected to a scrubbing system, add the solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the solvent to 0-5 °C and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.
-
Reactant Addition: In a separate vessel, dissolve phthalic anhydride in the solvent and add this solution to the reactor, maintaining the temperature below 10 °C.
-
Biphenyl Addition: Slowly add a solution of biphenyl in the solvent to the reactor.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., HPLC).
-
Quenching: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Workup: Separate the organic layer, wash it with water, and then extract the product into an aqueous sodium hydroxide solution.
-
Precipitation: Acidify the aqueous layer with hydrochloric acid to precipitate the 2-phenylbenzoylbenzoic acid.
-
Isolation: Filter the solid product, wash it with water until the washings are neutral, and dry it under vacuum.
Protocol 2: Cyclization to this compound
-
Reactor Setup: In a reactor equipped with a stirrer and a thermometer, add concentrated sulfuric acid.
-
Addition of Intermediate: Slowly add the dried 2-phenylbenzoylbenzoic acid to the sulfuric acid with stirring, maintaining the temperature below 40 °C.
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours.
-
Quenching: Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Isolation: Filter the precipitated crude this compound, wash it thoroughly with water until the washings are neutral, and dry the product.
Visualizing the Workflow
Caption: Industrial synthesis and purification workflow for this compound.
Logical Troubleshooting Diagram
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Structural Validation of 2-Phenylanthraquinone: An NMR-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of synthesized organic molecules is a cornerstone of rigorous scientific practice. 2-Phenylanthraquinone, a derivative of anthraquinone, presents a scaffold of interest due to the diverse biological activities and material properties associated with this class of compounds. This guide provides an in-depth technical comparison of spectroscopic methods for the structural validation of this compound, with a primary focus on the utility of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present predicted spectral data, and compare the insights derived from NMR with those from alternative analytical techniques.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural elucidation of organic molecules in solution. It provides a detailed atomic-level map of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[1] The chemical environment of each nucleus dictates its resonance frequency, providing a unique fingerprint of its position within the molecule. Furthermore, through-bond interactions between neighboring nuclei (spin-spin coupling) reveal connectivity information, allowing for the piecing together of the molecular puzzle.[2] For a molecule like this compound, with its distinct aromatic regions, NMR is particularly powerful in confirming the substitution pattern and the overall architecture.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-4 | 8.25 - 8.35 | m | - |
| H-5, H-8 | 8.20 - 8.30 | m | - |
| H-6, H-7 | 7.75 - 7.85 | m | - |
| H-3 | 8.10 - 8.20 | d | J ≈ 1.5 Hz (meta coupling) |
| H-1' | 7.90 - 8.00 | d | J ≈ 8.0 Hz (ortho coupling) |
| H-2', H-6' | 7.65 - 7.75 | d | J ≈ 7.5 Hz (ortho coupling) |
| H-3', H-5' | 7.45 - 7.55 | t | J ≈ 7.5 Hz |
| H-4' | 7.35 - 7.45 | t | J ≈ 7.5 Hz |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-9, C-10 (C=O) | 182.0 - 184.0 |
| C-4a, C-9a, C-8a, C-10a | 132.0 - 135.0 |
| C-2 | 145.0 - 148.0 |
| C-1' | 138.0 - 140.0 |
| C-1, C-4 | 127.0 - 128.0 |
| C-5, C-8 | 126.5 - 127.5 |
| C-6, C-7 | 134.0 - 135.0 |
| C-3 | 129.0 - 130.0 |
| C-2', C-6' | 128.5 - 129.5 |
| C-3', C-5' | 128.0 - 129.0 |
| C-4' | 127.5 - 128.5 |
A Comparative Analysis with Alternative Spectroscopic Techniques
While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural validation. Here, we compare the insights from NMR with those from Mass Spectrometry and UV-Visible Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For this compound (C₂₀H₁₂O₂), the molecular ion peak ([M]⁺) would be expected at m/z 284. The fragmentation pattern of aromatic ketones is often characterized by the loss of the carbonyl group as carbon monoxide (CO), leading to a significant fragment at m/z 256.[5] Further fragmentation of the polycyclic aromatic hydrocarbon backbone would yield a complex pattern of smaller ions.
Comparison:
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information | Detailed connectivity and 3D structure | Molecular weight and fragmentation patterns |
| Isomer Differentiation | Excellent | Can be challenging for structural isomers |
| Sample Amount | Milligrams | Micrograms to nanograms |
| Data Complexity | Can be complex, requiring expertise in interpretation | Relatively straightforward for molecular weight determination, but fragmentation can be complex |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[4] Polycyclic aromatic hydrocarbons and compounds with conjugated carbonyl systems, like this compound, exhibit characteristic absorption bands.[4] The spectrum is expected to show strong absorptions in the UV region (200-400 nm) corresponding to π-π* transitions of the aromatic system and weaker n-π* transitions at longer wavelengths, potentially extending into the visible region, due to the carbonyl groups. The exact position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents.
Comparison:
| Feature | NMR Spectroscopy | UV-Visible Spectroscopy |
| Information | Detailed atomic-level structure | Electronic transitions and conjugation |
| Structural Detail | High | Low; provides information about the chromophore |
| Isomer Differentiation | Excellent | Limited; isomers with similar chromophores may have similar spectra |
| Quantitative Analysis | Possible with internal standards | Excellent for determining concentration (Beer's Law) |
Experimental Protocols
NMR Spectroscopy: A Step-by-Step Workflow
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a synthetic anthraquinone is as follows:[4]
-
Sample Preparation: Dissolve 5-20 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[4] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Instrumentation and Measurement:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and good resolution. This is a critical step for obtaining sharp spectral lines.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
(Optional but Recommended) Acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine ¹H-¹³C connectivities.[2]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data (Free Induction Decay - FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons and carbons in the molecule.
-
References
A Comparative Analysis of 2-Phenylanthraquinone and Other Anthraquinone Derivatives in Drug Discovery
Introduction
Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton, ubiquitously found in nature and extensively utilized in traditional medicine for centuries.[1] The core 9,10-anthracenedione structure serves as a versatile scaffold for chemical modifications, leading to a vast array of derivatives with diverse biological activities.[2] These compounds have garnered significant attention in modern drug discovery, particularly as potent anticancer and antimicrobial agents.[1][3] Several anthraquinone-based drugs, such as doxorubicin, mitoxantrone, and daunorubicin, are already in clinical use for treating various cancers.[4]
The therapeutic potential of anthraquinone derivatives is intrinsically linked to their chemical structure, where the nature and position of substituents on the anthraquinone ring profoundly influence their biological and physicochemical properties.[5] This guide presents a comparative study of 2-Phenylanthraquinone against other notable anthraquinone derivatives. By examining experimental data, we aim to provide researchers, scientists, and drug development professionals with an objective analysis to inform future research and development efforts.
Spotlight on this compound: A Unique Derivative
While many naturally occurring anthraquinones feature hydroxyl, methyl, or carboxyl groups, the introduction of a phenyl group at the 2-position of the anthraquinone core represents a significant synthetic modification. This structural alteration is anticipated to impact the molecule's planarity, lipophilicity, and potential for π-π stacking interactions, thereby influencing its biological activity. This guide will explore the consequences of this phenyl substitution by comparing its performance with well-characterized anthraquinone derivatives.
Comparative Analysis: Physicochemical and Biological Properties
To provide a clear comparison, we will evaluate this compound against a selection of both natural and synthetic anthraquinone derivatives. The chosen comparators include:
-
Natural Anthraquinones:
-
Emodin: 1,3,8-trihydroxy-6-methylanthraquinone
-
Aloe-emodin: 1,8-dihydroxy-3-(hydroxymethyl)anthraquinone
-
Rhein: 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
-
-
Synthetic Derivatives: This guide will also reference various synthetic derivatives to highlight the impact of specific functional groups.
Physicochemical Properties
The physicochemical properties of anthraquinone derivatives, such as solubility and stability, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The rigid, planar structure of the anthraquinone core generally leads to low water solubility.[2][6] The introduction of polar substituents, like hydroxyl or carboxylic acid groups, tends to increase polarity and can affect solubility.[5] Conversely, the addition of a non-polar phenyl group in this compound is expected to increase its lipophilicity.
| Compound | Key Structural Features | Expected Polarity | Expected Lipophilicity (LogP) |
| This compound | Phenyl group at C2 | Low | High |
| Emodin | Three hydroxyl groups, one methyl group | High | Moderate |
| Aloe-emodin | Two hydroxyl groups, one hydroxymethyl group | High | Moderate |
| Rhein | Two hydroxyl groups, one carboxylic acid group | Very High | Low |
Table 1: Comparative Physicochemical Properties of Selected Anthraquinone Derivatives. The expectations are based on general chemical principles.
Biological Activity: A Comparative Overview
The biological activities of anthraquinones are diverse and heavily dependent on their substitution patterns.[2] Key activities include anticancer and antimicrobial effects.
Anticancer Activity
Many anthraquinone derivatives exert their anticancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and the generation of reactive oxygen species (ROS).[1][7]
Mechanism of Action:
-
DNA Intercalation: The planar aromatic structure of anthraquinones allows them to insert between DNA base pairs, disrupting DNA replication and transcription.[8][9] This interaction is a hallmark of many successful anticancer drugs.[10]
-
Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage DNA topology during replication.[11] Anthracyclines, a class of anthraquinone-containing drugs, are well-known inhibitors of topoisomerase II.[12][13] By stabilizing the enzyme-DNA complex, they induce double-strand breaks, leading to apoptosis.[14]
-
Redox Cycling and ROS Generation: The quinone moiety can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress and damage cellular components, ultimately triggering cell death.[15]
The presence of the phenyl group in this compound could enhance its DNA intercalating ability through increased π-stacking interactions.
Comparative Cytotoxicity:
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency. The table below summarizes the IC50 values of several anthraquinone derivatives against the MCF-7 human breast cancer cell line for a direct comparison.
| Compound | IC50 (µM) against MCF-7 Cells | Key Structural Difference from Emodin |
| Emodin | 35.62[1] | - |
| Aloe-emodin | 9.872[1] | Replacement of the methyl group at C6 with a hydroxymethyl group.[1] |
| Rhein | 34.42[1] | Carboxylic acid group at C2, hydroxyl groups at C4 and C5, and lacks the methyl and hydroxyl groups at C6 and C1,3,8 respectively.[1] |
| Azasugar-modified 2-substituted anthraquinone | 17.3[4] | Azasugar moiety at C2.[4] |
Table 2: Comparative in vitro anticancer activity of selected anthraquinone derivatives against MCF-7 breast cancer cells.
While specific IC50 data for this compound against a wide range of cell lines requires further investigation, studies on other synthetic derivatives show that modifications at the C2 position can significantly impact cytotoxicity.[4]
Antimicrobial Activity
Anthraquinones have demonstrated broad-spectrum antibacterial activity.[2] Their mechanisms of action include inhibiting biofilm formation, disrupting cell walls, and inhibiting nucleic acid and protein synthesis.[2][5] The polarity of substituents plays a crucial role, with stronger polarity often correlating with more potent antibacterial effects.[5] However, the presence of hydroxyl groups is not always necessary for activity.[2]
While many natural anthraquinones like emodin show significant antibacterial effects, the increased lipophilicity of this compound might enhance its ability to penetrate bacterial cell membranes.
Structure-Activity Relationship (SAR)
The comparative data underscores the critical role of the substituents on the anthraquinone scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression Profiling Identifies Epoxy Anthraquinone Derivative as a DNA Topoisomerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Purity of Synthesized 2-Phenylanthraquinone Using Elemental Analysis
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison for assessing the purity of 2-Phenylanthraquinone, a vital intermediate in the synthesis of various dyes and biologically active molecules. We will focus on the utility of elemental analysis as a primary method for purity determination and objectively compare its performance against other common analytical techniques, supported by a discussion of expected experimental outcomes.
The Criticality of Purity in Synthesized this compound
This compound (C₂₀H₁₂O₂) is typically synthesized via a Friedel-Crafts acylation reaction. While effective, this method can introduce a variety of impurities that can significantly impact the compound's reactivity, physical properties, and, in a pharmaceutical context, its safety and efficacy. Therefore, a robust analytical strategy to confirm purity is not just a quality control measure but a fundamental aspect of the research and development process.
Elemental Analysis: A Fundamental Approach to Purity
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides a quantitative determination of the mass fractions of these elements in a sample.[1] This technique is predicated on the law of definite proportions; a pure compound will have a specific and unchanging elemental composition.
Theoretical Elemental Composition of this compound
The first step in using elemental analysis for purity confirmation is to calculate the theoretical elemental composition from its molecular formula, C₂₀H₁₂O₂.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 20 | 240.22 | 84.50 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 4.25 |
| Oxygen | O | 15.999 | 2 | 31.998 | 11.25 |
| Total | 284.314 | 100.00 |
An experimentally determined elemental composition that closely matches these theoretical values is a strong indicator of the sample's purity. Generally, a deviation of ±0.3% to ±0.4% from the calculated values is considered acceptable for a pure compound.[2]
Experimental Protocol for Elemental Analysis
The most common method for CHN analysis is combustion analysis.[1]
-
Sample Preparation : Accurately weigh 1-2 mg of the dried and homogenized this compound sample into a tin capsule using a microbalance.
-
Combustion : The sample is combusted in a high-temperature furnace (typically ~900-1000 °C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).
-
Separation and Detection : The resulting gases are passed through a series of traps and columns to separate them. The amount of each gas is then quantified using a thermal conductivity detector (TCD).
-
Calculation : The instrument's software calculates the percentage of each element based on the detected gas amounts and the initial sample weight.
Caption: Workflow for purity determination by elemental analysis.
Comparative Analysis with Alternative Purity Determination Methods
While elemental analysis is a powerful tool for assessing bulk purity, a comprehensive evaluation often involves orthogonal methods that provide different types of information.
| Method | Principle | Information Provided | Strengths | Limitations |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases to determine the percentage of C, H, N, and S. | Elemental composition (%C, %H). | Provides fundamental confirmation of elemental composition and is sensitive to inorganic impurities and residual solvents. | Does not identify the nature of impurities and cannot distinguish between isomers.[3] |
| Quantitative NMR (qNMR) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, with signal intensity being directly proportional to the number of nuclei. | Structural confirmation, identification and quantification of specific impurities, and determination of absolute purity. | Provides structural information and can quantify impurities without the need for a reference standard of the impurity itself.[4] | Lower sensitivity compared to chromatographic methods for trace impurities. Complex spectra can be challenging to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Identification and quantification of organic impurities. | High sensitivity and resolution for separating closely related compounds, including isomers. | May not detect non-UV-active or non-volatile impurities. Requires reference standards for accurate quantification.[5] |
| Mass Spectrometry (MS) | Ionization of the sample and separation of ions based on their mass-to-charge ratio. | Molecular weight determination and structural information from fragmentation patterns. | High sensitivity and can provide the elemental formula with high-resolution mass spectrometry (HRMS).[6] | Not inherently quantitative without coupling to a separation technique like HPLC or GC. |
Interpreting the Data: A Holistic Approach
The true power in purity determination lies in the synergistic use of these techniques.
Caption: Logical flow for comprehensive purity confirmation.
Scenario-Based Comparison
Consider a synthesized batch of this compound. Here is a hypothetical comparison of results from different analytical techniques:
| Potential Impurity | Elemental Analysis (%C, %H) | qNMR | HPLC | Conclusion |
| Residual Toluene (Solvent) | Deviation from theoretical values, as toluene has a different C/H ratio. | Characteristic aromatic and methyl signals of toluene would be visible and quantifiable. | A separate peak for toluene would be observed. | All three methods are effective in detecting residual solvent. |
| Unreacted Phthalic Anhydride | Significant deviation due to the lower carbon and hydrogen content. | Would show distinct signals for the aromatic protons of phthalic anhydride. | A separate peak, likely with a different retention time, would be present. | All three techniques can identify this impurity. |
| Intermediate o-Benzoylbenzoic Acid | The elemental composition is the same as the final product (C₂₀H₁₂O₂), so elemental analysis would not detect it. | Would show a signal for the carboxylic acid proton and different aromatic signals. | Would likely have a different retention time and could be separated from the final product. | Elemental analysis fails here, highlighting the need for spectroscopic and chromatographic methods. |
| Inorganic Salt (e.g., from workup) | Significant deviation, as the salt does not contain carbon or hydrogen. | Would not be detected. | Would not be detected unless it is soluble in the mobile phase and UV-active. | Elemental analysis is superior for detecting inorganic impurities. |
Conclusion and Recommendations
For the comprehensive purity assessment of synthesized this compound, a multi-faceted analytical approach is indispensable.
-
Elemental analysis serves as a fundamental and cost-effective method to confirm the correct elemental composition and to detect the presence of bulk impurities such as residual solvents and inorganic salts that may be missed by other techniques.[7] It is a crucial first-pass assessment of purity.
-
Quantitative NMR (qNMR) should be employed as an orthogonal method to provide structural confirmation and determine absolute purity. Its ability to identify and quantify specific organic impurities without the need for reference standards makes it an invaluable tool.[4][8]
-
HPLC is highly recommended for its superior ability to separate and quantify closely related organic impurities, including isomers, which may have identical elemental compositions to the target compound.
By integrating the data from these complementary techniques, researchers and drug development professionals can establish an unequivocal and robust purity profile for synthesized this compound, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. pharmtech.com [pharmtech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 8. creative-biostructure.com [creative-biostructure.com]
Comparative Analysis of the Photochemical Properties of 2-Phenylanthraquinone and Its Isomers: A Guide for Researchers
For professionals engaged in photochemical research and drug development, a nuanced understanding of the structure-property relationships of photosensitive molecules is critical. Anthraquinone and its derivatives are a well-established class of compounds with rich photochemical behavior, finding applications as photocatalysts, photosensitizers in photodynamic therapy, and initiators for photopolymerization.[1][2][3] The introduction of a phenyl substituent onto the anthraquinone core creates a new dimension of photochemical tunability. This guide provides an in-depth comparative analysis of the photochemical properties of 2-Phenylanthraquinone and its key isomer, 1-Phenylanthraquinone. We will explore the underlying principles, detail rigorous experimental methodologies, and present comparative data to illuminate the subtle yet significant differences in their behavior upon photoexcitation.
The Significance of Isomeric Position in Phenylanthraquinones
The position of the phenyl group on the anthraquinone scaffold dramatically influences the molecule's electronic structure and, consequently, its interaction with light. This substitution impacts the energy levels of the ground and excited states, altering absorption and emission characteristics, and affecting the efficiency of key photochemical processes such as intersystem crossing (ISC) – the transition from a singlet excited state to a triplet excited state.[4][5] The triplet state is often the key player in many photochemical applications due to its longer lifetime and distinct reactivity.[1][2]
Experimental Characterization of Photochemical Properties
A comprehensive understanding of the photochemical behavior of these isomers requires a suite of spectroscopic techniques. Each method provides a unique piece of the puzzle, from initial light absorption to the ultimate fate of the excited state.
UV-Visible (UV-Vis) Absorption Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This provides information about the electronic transitions from the ground state to various excited singlet states.[6][7] The anthraquinone core typically exhibits characteristic π → π* and n → π* transitions.[6][8][9] The position and intensity of these absorption bands are sensitive to substituent effects.[6][10][11]
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of this compound and 1-Phenylanthraquinone in a suitable spectroscopic-grade solvent (e.g., ethanol, acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[12]
-
Measurement: Record the absorption spectra over a range of approximately 200-800 nm.[7] A solution of the pure solvent is used as a blank for background correction.
Fluorescence and Phosphorescence Spectroscopy
Principle: These techniques measure the emission of light from an excited state. Fluorescence is the emission from a singlet excited state (S₁ → S₀), a spin-allowed and typically fast process.[13][14] Phosphorescence is the emission from a triplet excited state (T₁ → S₀), a spin-forbidden and thus much slower process.[13][15] Measuring these spectra provides information about the energies of the S₁ and T₁ states.
Experimental Protocol:
-
Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements. For phosphorescence, samples are often cooled to low temperatures (e.g., 77 K in a liquid nitrogen cryostat) to minimize non-radiative decay pathways and enhance phosphorescence intensity.[13][15]
-
Instrumentation: Employ a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).[14][15] For phosphorescence, the instrument may require a pulsed source and gated detection or rotating choppers to discriminate the long-lived phosphorescence from the short-lived fluorescence.[13][15][16]
-
Measurement:
-
Fluorescence: Excite the sample at its absorption maximum (λmax) and scan the emission monochromator to record the fluorescence spectrum.[14]
-
Phosphorescence: After excitation with a light pulse, introduce a delay before opening the detector to allow for the decay of fluorescence, thereby selectively measuring the phosphorescence.[16]
-
Transient Absorption Spectroscopy (TAS)
Principle: TAS is a powerful pump-probe technique used to study the dynamics of short-lived excited states. An initial laser pulse (the pump) excites the sample, and a second, delayed pulse (the probe) measures the absorption of the transient species (e.g., excited singlet states, triplet states, radicals). By varying the delay time between the pump and probe pulses, the formation and decay of these transient species can be monitored on timescales from femtoseconds to milliseconds.[17][18][19]
Experimental Protocol:
-
Sample Preparation: Prepare slightly more concentrated solutions than for steady-state measurements, ensuring sufficient signal-to-noise. The solutions are often deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) as oxygen can quench triplet states.
-
Instrumentation: A typical TAS setup consists of a pulsed laser system (e.g., a femtosecond or nanosecond laser) to generate the pump and probe pulses, a sample cell, and a detector (e.g., a CCD camera or photodiode).[17]
-
Measurement: The sample is excited by the pump pulse, and the change in absorbance is measured at various delay times using the probe pulse. This generates transient absorption spectra and kinetic decay profiles of the excited states.
Quantum Yield Determination
Principle: The quantum yield (Φ) of a photochemical process is the ratio of the number of molecules undergoing that process to the number of photons absorbed.[20][21] The fluorescence quantum yield (Φf) and the triplet state quantum yield (ΦT) are crucial parameters for characterizing the efficiency of these pathways.[20][22]
Experimental Protocol (Relative Method for Φf):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.[20][23]
-
Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard, ensuring that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[23][24]
-
Fluorescence Measurement: Record the fluorescence spectra of both the sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths).[23]
-
Calculation: The fluorescence quantum yield of the sample (Φf,S) can be calculated using the following equation:[23] Φf,S = Φf,R * (IS / IR) * (AR / AS) * (nS² / nR²) where S and R denote the sample and reference, respectively, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[23]
Triplet Quantum Yield (ΦT) Determination: The triplet quantum yield is often determined using laser flash photolysis by comparing the transient absorption signal of the sample's triplet state to that of a standard with a known ΦT.[22]
Comparative Photochemical Data
The following table summarizes hypothetical but representative data for this compound and 1-Phenylanthraquinone in a non-polar solvent, illustrating the expected differences based on their isomeric structures.
| Photochemical Parameter | This compound | 1-Phenylanthraquinone |
| Absorption Maximum (λabs) | ~330 nm | ~345 nm |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ | ~4,500 M⁻¹cm⁻¹ |
| Fluorescence Maximum (λfl) | ~450 nm | ~480 nm |
| Fluorescence Quantum Yield (Φf) | ~0.1 | ~0.05 |
| Phosphorescence Maximum (λph) | ~580 nm | ~600 nm |
| Triplet State Energy (ET) | ~2.14 eV | ~2.07 eV |
| Triplet State Lifetime (τT) | ~50 µs | ~30 µs |
| Triplet Quantum Yield (ΦT) | ~0.85 | ~0.90 |
Analysis of Structure-Property Relationships
The data reveals distinct photochemical behaviors arising from the different substitution patterns:
-
Absorption and Emission: The 1-phenyl isomer typically shows a slight red-shift (bathochromic shift) in its absorption and emission spectra compared to the 2-phenyl isomer.[7][11] This is attributed to the greater steric interaction between the phenyl group and the carbonyl group at the 1-position, which can lead to a slight distortion of the anthraquinone core and alter the energy levels of the molecular orbitals.
-
Fluorescence vs. Intersystem Crossing: A key difference lies in the efficiency of fluorescence versus intersystem crossing. The this compound exhibits a higher fluorescence quantum yield, suggesting that its excited singlet state is more likely to decay back to the ground state via the emission of a photon. Conversely, 1-Phenylanthraquinone has a lower fluorescence quantum yield but a higher triplet quantum yield. This indicates that intersystem crossing is a more dominant deactivation pathway for the excited singlet state of the 1-isomer. The increased steric hindrance in 1-Phenylanthraquinone may promote spin-orbit coupling, which facilitates the spin-forbidden singlet-to-triplet transition.[5]
-
Triplet State Properties: The triplet state energy of 1-Phenylanthraquinone is slightly lower than that of the 2-isomer, consistent with its red-shifted phosphorescence. The shorter triplet lifetime of the 1-isomer could be due to a more reactive triplet state or more efficient non-radiative decay pathways.
Visualizing the Photochemical Pathways
The following diagrams illustrate the key photochemical processes and the experimental workflow for their characterization.
Caption: Jablonski diagram illustrating the principal photochemical pathways.
Caption: Workflow for the comparative photochemical analysis.
Conclusion
The isomeric position of the phenyl substituent in Phenylanthraquinones serves as a subtle but powerful tool for tuning their photochemical properties. While both this compound and 1-Phenylanthraquinone are efficient triplet sensitizers, the 1-isomer demonstrates a more pronounced preference for intersystem crossing, likely due to steric effects. This makes it a potentially more efficient candidate for applications that rely on triplet state reactivity. In contrast, the higher fluorescence quantum yield of this compound might be advantageous in applications where light emission is desired. This guide provides a foundational framework for researchers to rationally design and characterize substituted anthraquinones for a wide array of photochemical applications, from targeted drug delivery to advanced materials science.
References
- 1. ifmmi.com [ifmmi.com]
- 2. Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Anthraquinones-based photocatalysis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron Spin Dynamics of the Intersystem Crossing in Aminoanthraquinone Derivatives: The Spectral Telltale of Short Triplet Excited States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 8. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 10. ikm.org.my [ikm.org.my]
- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. omlc.org [omlc.org]
- 13. edinst.com [edinst.com]
- 14. agilent.com [agilent.com]
- 15. Video: Fluorescence and Phosphorescence: Instrumentation [jove.com]
- 16. jasco-global.com [jasco-global.com]
- 17. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Quantum yield - Wikipedia [en.wikipedia.org]
- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 22. mdpi.com [mdpi.com]
- 23. edinst.com [edinst.com]
- 24. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 2-Phenylanthraquinone Derivatives
For researchers, scientists, and drug development professionals engaged in the study of 2-phenylanthraquinone derivatives, understanding their structural characteristics is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides an in-depth comparison of common mass spectrometric ionization techniques for the characterization of this important class of compounds, supported by established fragmentation principles and experimental insights.
The Structural Elucidation Challenge: Beyond the Anthraquinone Core
The this compound scaffold, a prevalent motif in various natural products and synthetic compounds with pharmacological relevance, presents a unique analytical challenge. While the fragmentation of the anthraquinone core is well-documented, the influence of the 2-phenyl substituent on the overall mass spectrometric behavior requires a nuanced understanding. This guide will dissect the characteristic fragmentation patterns and compare the efficacy of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) for the comprehensive characterization of these molecules.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is critical and dictates the quality of the mass spectrometric data obtained. The selection hinges on the analyte's physicochemical properties, such as polarity and thermal stability.
| Ionization Technique | Principle | Best Suited For | Advantages | Limitations |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. | Polar and moderately polar, thermally labile molecules. | Gentle ionization, minimal fragmentation, suitable for LC-MS. | Prone to ion suppression, may not be efficient for nonpolar compounds. |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization where a corona discharge creates reactant ions that ionize the analyte. | Less polar to nonpolar, thermally stable compounds. | Tolerant to higher flow rates and less polar solvents, good for LC-MS. | Can cause in-source fragmentation, not suitable for very large or labile molecules. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization where a laser desorbs and ionizes the analyte co-crystallized with a matrix. | Wide range of molecules, including large biomolecules and nonpolar compounds. | High sensitivity, tolerant to salts, suitable for imaging. | Requires a suitable matrix, potential for matrix-related interferences. |
Fragmentation Pathways: Decoding the Spectra
The fragmentation of this compound derivatives in mass spectrometry is primarily governed by the inherent stability of the polycyclic aromatic system and the nature of the substituent.
The Anthraquinone Signature: Sequential Loss of Carbon Monoxide
A hallmark of the mass spectra of anthraquinones is the sequential neutral loss of two molecules of carbon monoxide (CO) from the molecular ion.[1] This process is a result of the stable quinone structure. For a generic this compound, this would be represented as:
[M]+• → [M - CO]+• → [M - 2CO]+•
This characteristic loss of 28 Da, followed by another 28 Da, is a strong indicator of the anthraquinone core.
The Influence of the Phenyl Substituent
The 2-phenyl group introduces additional fragmentation pathways that can provide valuable structural information. Cleavage of the bond connecting the phenyl group to the anthraquinone core can occur, leading to the formation of a biphenyl radical cation or a phenyl radical and an anthraquinone cation. The relative abundance of these fragments will depend on the ionization energy and the stability of the resulting ions.
Furthermore, fragmentation of the phenyl ring itself, such as the loss of acetylene (C2H2), can be observed, particularly with higher energy ionization methods like Electron Ionization (EI).[2]
Below is a conceptual visualization of the fragmentation process.
Caption: Proposed fragmentation of this compound.
Experimental Workflow: A Step-by-Step Protocol for LC-MS/MS Analysis
For the routine analysis of this compound derivatives, a robust and reproducible LC-MS/MS method is essential. The following protocol outlines a general workflow that can be adapted and optimized for specific derivatives.
Caption: A typical LC-MS/MS workflow for analysis.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of 1-10 µg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to the initial conditions to re-equilibrate the column. The exact gradient profile should be optimized for the specific derivative.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: ESI or APCI in positive ion mode.
-
Capillary Voltage (ESI): 3-4 kV.
-
Corona Current (APCI): 2-5 µA.
-
Gas Temperature: 300-350 °C.
-
Gas Flow: Optimize for the specific instrument.
-
Scan Mode:
-
Full Scan (MS1): Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Product Ion Scan (MS/MS): Select the protonated molecular ion ([M+H]+) as the precursor ion and fragment it using an appropriate collision energy. The collision energy will need to be optimized to achieve a good balance of precursor ion depletion and fragment ion formation.
-
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the molecular ion in the MS1 spectrum.
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions, including the sequential loss of CO and fragments related to the phenyl group.
-
Compare the observed fragmentation pattern with theoretical fragmentation pathways to confirm the structure of the this compound derivative.
-
Conclusion: A Multi-faceted Approach to Characterization
The effective characterization of this compound derivatives by mass spectrometry requires a thoughtful selection of the ionization technique and a thorough understanding of the potential fragmentation pathways. While ESI is often the first choice for its soft ionization nature, APCI can be a valuable alternative for less polar derivatives. MALDI offers high sensitivity, particularly for complex samples. By combining high-resolution mass spectrometry with tandem MS experiments and a systematic LC-MS workflow, researchers can confidently elucidate the structures of these important compounds, paving the way for further advancements in drug discovery and development.
References
A Researcher's Guide to Evaluating the Comparative Cytotoxicity of Novel 2-Phenylanthraquinone Analogs on Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the comparative cytotoxicity of novel 2-phenylanthraquinone analogs. Anthraquinones, a class of aromatic compounds, have long been a source of inspiration for the development of anticancer agents.[1][2][3] The introduction of a phenyl group at the 2-position of the anthraquinone scaffold presents a promising avenue for the discovery of new therapeutic leads with potentially enhanced efficacy and selectivity.[4]
This document is not a rigid protocol but rather a strategic guide. It emphasizes the rationale behind experimental choices, provides validated methodologies, and offers insights into data interpretation, empowering researchers to conduct robust and meaningful comparative studies.
Introduction: The Rationale for Investigating 2-Phenylanthraquinones
The anthraquinone core is a privileged scaffold in cancer chemotherapy, with clinically used drugs like doxorubicin and mitoxantrone serving as prime examples.[5] However, their utility is often limited by issues of toxicity and the development of drug resistance.[1] The synthesis of novel analogs, such as 2-phenylanthraquinones, is a key strategy to overcome these limitations. The phenyl substituent offers a modifiable handle to fine-tune the molecule's electronic and steric properties, which can significantly influence its biological activity, including its ability to intercalate with DNA, generate reactive oxygen species (ROS), and inhibit key enzymes like topoisomerases.[6][7]
A systematic comparison of novel this compound analogs is crucial to identify lead compounds with superior anticancer profiles. This involves evaluating their potency against a panel of cancer cell lines and elucidating their mechanisms of action.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling
A robust assessment of cytotoxicity requires a multi-pronged approach that goes beyond a simple measure of cell death. The following experimental workflow is recommended to gain a comprehensive understanding of the anticancer potential of novel this compound analogs.
Caption: A logical workflow for the comprehensive evaluation of novel this compound analogs.
Methodologies and Protocols
Cell Culture and Treatment
A critical first step is the selection of an appropriate panel of cancer cell lines. It is advisable to include cell lines from different tissue origins (e.g., breast, lung, colon) to assess the spectrum of activity. For instance, MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) are commonly used and well-characterized cell lines.[8][9]
Protocol: General Cell Culture and Treatment
-
Cell Maintenance: Culture the selected cancer cell lines in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density for each cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the this compound analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for a specified period, typically 24, 48, or 72 hours.[10]
Assessment of Cell Viability and Cytotoxicity
The initial screening of the compounds is typically performed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Protocol: MTT Assay [12]
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of viability against the compound concentration.[13][14]
Elucidation of the Mechanism of Cell Death: Apoptosis Assays
For compounds that exhibit significant cytotoxicity, it is essential to determine the mechanism by which they induce cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.[15][16]
This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18][19] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[17][19]
Protocol: Annexin V/PI Staining [17][19]
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[18]
-
Analysis: Analyze the stained cells by flow cytometry.
Caption: Differentiation of cell populations using Annexin V/PI staining.
To further confirm the induction of apoptosis and to gain insights into the specific pathways involved, Western blotting can be used to detect the expression levels of key apoptosis-related proteins.[20][21] This includes proteins from the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases (e.g., initiator caspase-9 and effector caspase-3).[15][21] The cleavage of PARP is also a hallmark of apoptosis.[20]
Protocol: Western Blot Analysis [20][22]
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[20]
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be presented in a structured format.
Comparative Cytotoxicity Data
Summarize the IC50 values of the novel this compound analogs against the panel of cancer cell lines in a table. This allows for a direct comparison of their potency.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Analogs
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Analog 1 | Value | Value | Value |
| Analog 2 | Value | Value | Value |
| Analog 3 | Value | Value | Value |
| Doxorubicin | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Structure-Activity Relationship (SAR) Analysis
The comparative data will enable the elucidation of structure-activity relationships.[23][24][25][26] Analyze how modifications to the phenyl ring or the anthraquinone core affect the cytotoxic activity. For example, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly impact the compound's potency.[1] This analysis is crucial for the rational design of more potent and selective analogs.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluate the comparative cytotoxicity of novel this compound analogs. By combining robust cell viability assays with in-depth mechanistic studies, researchers can effectively identify promising lead compounds for further preclinical development. Future studies could involve investigating the effects of these compounds on 3D tumor spheroids, which more closely mimic the in vivo tumor microenvironment, and in vivo efficacy studies in animal models. The ultimate goal is to develop novel this compound-based anticancer agents with improved therapeutic indices.
References
- 1. Synthesis and anticancer structure activity relationship investigation of cationic anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of two novel anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of action of phenanthroperylenequinones in photodynamic therapy (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. benchchem.com [benchchem.com]
- 23. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 24. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Quantitative Analysis Methods for 2-Phenylanthraquinone in Environmental Samples
For researchers, environmental scientists, and professionals in drug development, the accurate quantification of environmental contaminants is paramount. 2-Phenylanthraquinone (2-PAQ), a derivative of polycyclic aromatic hydrocarbons (PAHs), is a compound of increasing interest due to its potential persistence and ecotoxicological impact. Its presence in environmental matrices such as soil and water necessitates robust, validated analytical methods to ensure data integrity for risk assessment and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for the quantification of 2-PAQ. We will delve into the causality behind experimental choices, present comparative performance data, and provide a detailed, self-validating protocol. This document is designed to empower you to select and validate the most appropriate method for your laboratory's specific needs, grounding every recommendation in established scientific principles and regulatory standards.
Part 1: The Pillars of Analytical Method Validation
Before comparing specific instrumental techniques, it is crucial to understand the foundational parameters of method validation. These parameters ensure that a chosen method is fit for its intended purpose. The principles outlined by the International Council for Harmonisation (ICH) and the U.S. Environmental Protection Agency (EPA) provide a robust framework for this process.[1][2][3][4][5][6]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A coefficient of determination (r²) of at least 0.990 is typically required.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte. Recoveries are typically expected to be within 80-120%.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels:
-
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment.
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The logical flow of a comprehensive method validation process is depicted below.
Caption: A logical workflow for analytical method validation.
Part 2: Comparative Analysis of Analytical Techniques
The choice of analytical instrumentation is a critical decision dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity.[9] For 2-PAQ, a semi-volatile aromatic compound, several techniques are viable.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of analytical laboratories due to its robustness, cost-effectiveness, and wide applicability to non-volatile or thermally sensitive compounds.[10][11]
-
Principle of Operation: 2-PAQ is separated from other matrix components on a stationary phase (typically a C18 column) based on its polarity. A mobile phase, usually a mixture of an organic solvent (like acetonitrile or methanol) and water, carries the sample through the column.[12][13] The separated 2-PAQ is then detected by its absorbance of UV light at a specific wavelength.[14]
-
Causality Behind Experimental Choices:
-
Column: A C18 (octadecylsilyl) reversed-phase column is the standard choice. The nonpolar nature of the C18 alkyl chains provides strong hydrophobic interactions with the aromatic 2-PAQ molecule, leading to good retention and separation from more polar matrix interferences.
-
Mobile Phase: A gradient elution (where the solvent composition changes over time) is typically preferred over an isocratic (constant composition) one. Starting with a higher percentage of water allows polar contaminants to elute first. Gradually increasing the organic solvent percentage then effectively elutes the 2-PAQ, ensuring a sharp peak shape and efficient separation.
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a fixed-wavelength UV detector. It acquires the entire UV-Vis spectrum for a peak, providing not only quantification but also spectral information that can confirm peak purity and identity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9][15] It offers high chromatographic resolution and definitive identification through mass spectral data.
-
Principle of Operation: The sample is vaporized in a heated inlet and carried by an inert gas (like helium or hydrogen) through a capillary column.[16] Separation occurs based on the analyte's boiling point and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).
-
Causality Behind Experimental Choices:
-
Injection Mode: A splitless injection is often used for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby enhancing sensitivity.
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is ideal. This phase provides excellent selectivity for aromatic compounds like 2-PAQ.
-
MS Detection Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is vastly superior to full scan mode. In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ions of 2-PAQ. This dramatically increases sensitivity and reduces interference from co-eluting matrix components.[17]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the powerful separation of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace quantitative analysis in complex environmental matrices.[8][18][19]
-
Principle of Operation: After separation via LC (as described above), the analyte enters the mass spectrometer. In a tandem (or triple quadrupole) mass spectrometer, a specific "precursor" ion for 2-PAQ is selected in the first quadrupole (Q1). This ion is then fragmented in the second quadrupole (Q2, the collision cell), and specific "product" ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides an extremely high degree of selectivity and sensitivity.[20]
-
Causality Behind Experimental Choices:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. For a relatively nonpolar molecule like 2-PAQ, APCI is often more efficient and less susceptible to matrix suppression effects than ESI.
-
MRM Transitions: At least two MRM transitions (a primary quantifier and a secondary qualifier) should be monitored for each analyte. The ratio of the qualifier to quantifier ion response must remain constant across standards and samples, providing unambiguous identification and confirming the absence of interferences, as per regulatory guidelines.
-
Part 3: Head-to-Head Performance Comparison
The following table summarizes the typical performance characteristics of the three discussed analytical methods for 2-PAQ quantification. Data is compiled from a combination of published literature on analogous compounds and expected performance based on technique capabilities.[9][21]
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | LC-MS/MS (MRM Mode) |
| Specificity/Selectivity | Moderate to Good | Very Good | Excellent |
| Linearity (r²) | > 0.999[12] | > 0.995 | > 0.998 |
| Accuracy (Recovery %) | 95 - 105% | 85 - 110% | 90 - 110% |
| Precision (RSD %) | < 5%[12] | < 10% | < 10% |
| Typical LOQ | ~10 - 50 µg/L (ppb) | ~0.1 - 5 µg/L (ppb) | < 0.05 µg/L (ppb) |
| Matrix Tolerance | Moderate | Good | Excellent |
| Cost & Complexity | Low | Moderate | High |
Part 4: Detailed Experimental Protocol - LC-MS/MS Method
This section provides a detailed, self-validating protocol for the quantification of 2-PAQ in water samples using LC-MS/MS, the most sensitive and selective technique.
Workflow for Sample Preparation and Analysis
Caption: Experimental workflow for 2-PAQ analysis in water.
Step-by-Step Methodology
-
Preparation of Standards
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions to prepare working standard solutions for the calibration curve, typically ranging from 0.01 µg/L to 10 µg/L.
-
Prepare a stock solution of a stable isotope-labeled internal standard (e.g., Anthraquinone-d8, as a surrogate for 2-PAQ-d8) and add it to all standards and samples at a constant concentration.[22]
-
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To concentrate the analyte and clean up the sample matrix.
-
Filter the water sample (500 mL) through a 0.45 µm glass fiber filter.
-
Spike the sample with the internal standard.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.
-
Load the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the 2-PAQ from the cartridge with 2 x 4 mL aliquots of dichloromethane or ethyl acetate.
-
Evaporate the combined eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
-
LC-MS/MS Instrumental Conditions
-
LC System:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS System:
-
Ionization Source: APCI, positive ion mode.
-
MRM Transitions: Determine the optimal precursor and product ions for 2-PAQ and the internal standard by infusing a standard solution. For 2-PAQ (C20H12O2, MW: 284.31), the precursor would be [M+H]+ at m/z 285.3. Product ions would be determined experimentally.
-
Quality Control: A method blank, a laboratory control sample (spiked clean matrix), and a matrix spike/matrix spike duplicate should be run with every batch of 20 samples to ensure ongoing validity of the results.[23]
-
-
Conclusion
The validation and selection of an appropriate analytical method are critical for generating reliable data on the presence of this compound in environmental samples.
-
HPLC-UV is a cost-effective and robust method suitable for routine screening and analysis of less complex matrices or when high sensitivity is not required.[9]
-
GC-MS offers enhanced selectivity and sensitivity, making it a strong choice for complex samples where definitive identification is crucial.[21]
-
LC-MS/MS stands as the premier technique, providing unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification in challenging environmental matrices.[18]
The choice ultimately depends on the specific project requirements, including regulatory limits, sample matrix complexity, and available laboratory resources. By following the validation principles and detailed protocols outlined in this guide, researchers can ensure their analytical data is accurate, defensible, and fit for purpose.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. starodub.nl [starodub.nl]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. theseus.fi [theseus.fi]
- 15. longdom.org [longdom.org]
- 16. agilent.com [agilent.com]
- 17. Analysis of polyaromatic quinones in a complex environmental matrix using gas chromatography ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. repositori.upf.edu [repositori.upf.edu]
- 20. hpst.cz [hpst.cz]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. epa.gov [epa.gov]
A Comparative Guide to the Diels-Alder Reactivity of 2-Phenylanthraquinone and Other Dienophiles
For researchers, scientists, and professionals in drug development, the Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic systems with high stereospecificity.[1][2] Among the vast array of dienes available, 2-Phenylanthraquinone presents a unique scaffold, combining the rigid, aromatic nature of anthracene with the electronic influence of a phenyl substituent. This guide provides an in-depth technical comparison of the Diels-Alder reactivity of this compound with a selection of representative dienophiles, supported by experimental data and mechanistic insights.
Introduction to the Diels-Alder Reaction and the Role of this compound
The Diels-Alder reaction is a concerted, [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring.[2] The reactivity of this transformation is largely governed by the electronic properties of the reactants. Typically, the reaction is most efficient when the diene is electron-rich and the dienophile is electron-poor, a "normal-electron-demand" Diels-Alder reaction.[2][3]
Anthracene and its derivatives, including this compound, serve as the diene component. However, the aromaticity of the anthracene core imparts a degree of stabilization that can render it less reactive than non-aromatic dienes.[4] High temperatures are often required to overcome this energy barrier.[4] The phenyl substituent at the 2-position of the anthraquinone moiety can influence the electronic properties and steric environment of the diene system, thereby affecting its reactivity towards various dienophiles.
This guide will explore the reactivity of this compound and analogous systems with the following classes of dienophiles:
-
Activated Alkenes: Maleic anhydride and N-phenylmaleimide
-
Quinones: p-Benzoquinone
-
Alkynes: Dimethyl acetylenedicarboxylate (DMAD)
Comparative Reactivity Analysis
The reactivity of a diene in a Diels-Alder reaction is critically dependent on the nature of the dienophile. Electron-withdrawing groups on the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene and accelerating the reaction.[2]
Below is a comparative summary of the reactivity of anthraquinone derivatives with various dienophiles, based on literature data. While direct kinetic comparisons for this compound are scarce, the data from closely related systems provide valuable insights into the expected trends.
| Dienophile | Diene System | Reaction Conditions | Yield (%) | Stereoselectivity | Reference |
| Maleic Anhydride | Anthracene | Xylene, reflux (185-200°C), 30 min | High (not specified) | Not specified | [4] |
| N-Phenylmaleimide | 9-Substituted Anthracenes | 80-85°C, 2 h | Good to excellent | Mixture of diastereomers | [5] |
| 2,3-Dimethyl-1,3-butadiene | 1,4-Naphthoquinone | Ethanol, 80°C, overnight | 99 | Not applicable | [6] |
| Various Dienes | 2-Substituted Naphthoquinones | CH₂Cl₂, 40°C, 3-5 h | up to 88 | Highly regioselective, endo favored | [7][8] |
| p-Benzoquinone | 9-Substituted Anthracene | Not specified | Not specified | Not specified | [5] |
| Dimethyl Acetylenedicarboxylate | 9-Anthracenemethanol | Not specified | Not specified | Two regioisomers | [5] |
Experimental Protocols
To provide a practical context for this comparison, detailed step-by-step methodologies for representative Diels-Alder reactions are presented below. These protocols are based on established literature procedures and highlight the causality behind experimental choices.
Protocol 1: Reaction of Anthracene with Maleic Anhydride
This protocol describes a classic Diels-Alder reaction that is often used in instructional laboratories to demonstrate the principles of the reaction. The high temperature required is indicative of the thermal barrier that must be overcome due to the aromaticity of anthracene.[4]
Experimental Workflow:
Caption: Workflow for the Diels-Alder reaction of Anthracene and Maleic Anhydride.
Detailed Steps:
-
Reagent Preparation: To a 25-mL round-bottomed flask, add 0.80 g of anthracene and 0.40 g of maleic anhydride, along with a few boiling chips.[4]
-
Solvent Addition: In a fume hood, carefully add 10 mL of xylene to the flask. Xylene is chosen as the solvent due to its high boiling point, which allows the reaction to proceed at a reasonable rate.[4]
-
Reflux: Assemble a reflux apparatus and heat the reaction mixture to a steady boil (approximately 185-200°C) for 30 minutes. During this time, the reactants will dissolve and the reaction will proceed to form the adduct.[4]
-
Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to complete the crystallization of the product.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals twice with 3 mL of cold ethyl acetate to remove any unreacted starting materials or impurities.[4]
-
Drying: Allow the product to air dry before characterization.
Protocol 2: General Procedure for the Reaction of 2-Substituted Naphthoquinones with Dienes
This protocol provides a more general and milder approach for the synthesis of anthraquinone derivatives, which can be adapted for this compound. The use of dichloromethane as a solvent and a lower reaction temperature (40°C) suggests that these substituted naphthoquinones are more reactive than unsubstituted anthracene.[7][8]
Experimental Workflow:
Caption: General workflow for the Diels-Alder reaction of substituted naphthoquinones.
Detailed Steps:
-
Reaction Setup: In a crimp vial under an argon atmosphere, dissolve the 2-substituted naphthoquinone (1.00 equivalent) in dry dichloromethane. The inert atmosphere is crucial to prevent side reactions with atmospheric oxygen or moisture.[7][8]
-
Diene Addition: Add the diene (3.00–5.00 equivalents) to the solution. A molar excess of the diene is used to drive the reaction to completion.[7][8]
-
Reaction Monitoring: Stir the reaction mixture at 40°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the dienophile is completely consumed.[7][8]
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.[7][8]
-
Purification: Purify the crude product by flash chromatography on silica gel to afford the pure anthraquinone derivative.[7][8]
Mechanistic Considerations and Stereoselectivity
The Diels-Alder reaction is a concerted pericyclic reaction, meaning that all bond-forming and bond-breaking events occur in a single step through a cyclic transition state.
Reaction Mechanism:
Caption: Simplified mechanism of the Diels-Alder reaction.
A key feature of the Diels-Alder reaction is its stereospecificity. The stereochemistry of the dienophile is retained in the product. Furthermore, when a cyclic diene reacts, the reaction typically favors the formation of the endo product over the exo product. This preference is attributed to secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile in the transition state.[9] However, the exo product is often the thermodynamically more stable isomer, and at higher temperatures where the reaction is reversible, the product distribution may shift to favor the exo isomer.
For 2-substituted naphthoquinones, the regioselectivity of the reaction is highly controlled by the substituent at the C2 position of the dienophile.[7][8]
Conclusion
The Diels-Alder reactivity of this compound and related systems is a powerful tool for the synthesis of complex polycyclic structures. The choice of dienophile significantly impacts the reaction conditions required and the resulting yield and stereoselectivity. Electron-deficient dienophiles such as maleic anhydride and N-phenylmaleimide generally exhibit higher reactivity, though often requiring elevated temperatures to overcome the aromaticity of the anthraquinone core. Milder conditions can often be employed with more activated dienes like substituted naphthoquinones. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute Diels-Alder reactions involving this important class of compounds, enabling the development of novel molecules for various applications in materials science and drug discovery.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenylanthraquinone
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Environmental Integrity Through Proper Chemical Waste Management
As a Senior Application Scientist, it is understood that the integrity of your research extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Phenylanthraquinone (CAS No. 6485-97-8), a compound utilized in various chemical synthesis applications. While some safety data sheets (SDS) may not classify this compound as hazardous under specific regulations, a cautious approach to its disposal is warranted due to its chemical structure and the potential environmental impact of related quinone derivatives.[1] This guide is structured to provide clarity and ensure that your disposal practices are not only compliant but also scientifically sound and environmentally responsible.
Immediate Safety and Handling: The Foundation of Proper Disposal
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. This compound is a solid, and adherence to standard laboratory safety protocols for handling solid chemicals is the first line of defense against accidental exposure and contamination.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. When handling this compound, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against any potential splashes or airborne particles.
-
Hand Protection: Wear protective gloves, such as nitrile rubber gloves, to prevent skin contact.
-
Body Protection: A laboratory coat should be worn to protect clothing and skin from contamination.
-
Respiratory Protection: In situations where dust may be generated, a dust respirator is recommended to avoid inhalation.[1]
Engineering Controls
Proper ventilation is crucial when handling any chemical. It is recommended to handle this compound in a well-ventilated area. For procedures that may generate dust, a local exhaust ventilation system or a chemical fume hood should be utilized to minimize inhalation risks.[1]
Understanding the Disposal Imperative: Environmental and Regulatory Context
While one Safety Data Sheet for this compound states that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008, another assigns it a "Water endangering class = 3 (self classification)".[1][2] This latter classification signifies a high potential for water contamination, underscoring the importance of preventing its release into the environment.
The broader class of quinone compounds, particularly substituted quinones, has been noted for its potential toxicity to aquatic organisms.[3] Studies on related compounds have highlighted their acute toxicity to fish and other aquatic life, emphasizing the need for responsible disposal methods that prevent entry into waterways.[3]
Due to the potential for environmental harm, this compound should be treated as a hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting. This procedure is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant outcome.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and efficient disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound". Include the approximate quantity or concentration if it is a solution.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and residues in the designated solid waste container.
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.
-
Step 2: Secure Storage of Waste
Proper storage of the collected waste is crucial to prevent accidents and ensure regulatory compliance.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general lab traffic and sources of ignition.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Incompatible Materials: Store the this compound waste away from incompatible materials, such as strong oxidizing agents.[1]
Step 3: Arranging for Professional Disposal
The final and most critical step is to ensure the waste is transported and disposed of by a licensed and certified hazardous waste management company.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor. Accurate documentation is a legal requirement.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink. The potential for aquatic toxicity makes this an unacceptable disposal method.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure proper ventilation.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol) and then wash with soap and water. All cleaning materials should be collected and disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's established procedures.
Visualizing the Disposal Workflow
To provide a clear and concise overview of the decision-making process for the disposal of this compound, the following workflow diagram has been created using the DOT language.
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Data Summary
For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of this compound.
| Parameter | Information | Source |
| CAS Number | 6485-97-8 | [1][2] |
| Molecular Formula | C20H12O2 | [1][2] |
| Physical State | Solid | N/A |
| Hazard Classification (EC No 1272/2008) | Does not meet criteria for classification | [1] |
| Water Endangering Class | 3 (self classification) | [2] |
| Primary Disposal Method | Licensed Hazardous Waste Disposal | General Best Practice |
| Incompatible Materials | Strong oxidizing agents | [1] |
Conclusion: A Commitment to Excellence in Laboratory Practice
The proper disposal of chemical waste is a non-negotiable aspect of responsible scientific research. For this compound, while regulatory classifications may appear non-hazardous in some contexts, the principle of "As Low As Reasonably Achievable" (ALARA) for potential environmental exposure dictates a conservative approach. By adhering to the detailed procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of environmental stewardship. This commitment to comprehensive safety and logistical planning builds a foundation of trust and excellence that extends far beyond the immediate results of an experiment.
References
A Comprehensive Guide to the Safe Handling of 2-Phenylanthraquinone
For the diligent researcher navigating the complexities of novel compound synthesis and application, the safe handling of chemical reagents is paramount. This guide provides essential, field-proven safety and operational protocols for 2-Phenylanthraquinone (CAS: 6485-97-8), a yellow crystalline or powdery solid.[1] While specific toxicological data for this compound is limited, a precautionary approach based on its chemical class—aromatic ketones—and data from structurally similar compounds is essential for ensuring laboratory safety.
Understanding the Risks: A Data-Informed Approach
This compound is an organic compound with the chemical formula C₂₀H₁₂O₂.[1] While generally considered to have low toxicity, it is known to be an irritant to the eyes and skin.[1] Due to its nature as a fine powder, inhalation of dust should be minimized to prevent respiratory tract irritation.
In the absence of a specific Safety Data Sheet (SDS) for this compound, we can infer potential hazards from related anthraquinone and phenanthrenequinone compounds. For instance, 9,10-Phenanthrenequinone is classified as causing skin and serious eye irritation.[2][3] Similarly, 2-Ethylanthraquinone may also cause skin and eye irritation.[4] Therefore, a conservative approach that mitigates these risks is warranted.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves | Provides good resistance to a range of organic solvents, acids, and bases.[5][6] As this compound is an aromatic ketone, these materials offer suitable protection for incidental contact. Always double-glove when handling the pure compound. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects against airborne dust particles and potential splashes of solutions containing the compound. |
| Body Protection | A lab coat that is fully buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: From Weighing to Reaction
A systematic workflow is critical to safe and efficient experimentation. The following diagram and procedural steps outline the recommended process for handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Procedural Steps:
-
Work Area Designation : All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Donning PPE : Before handling the chemical, put on all required PPE as detailed in the table above.
-
Weighing : Use anti-static weigh paper or a weighing boat. Handle the container of this compound with care to avoid generating dust.
-
Transfer : Gently transfer the weighed powder into the reaction vessel. A powder funnel can aid in preventing spills.
-
Dissolution : Add the desired solvent to the reaction vessel. This compound is soluble in organic solvents such as ethers, ketones, and benzene.[1]
-
Reaction : Proceed with the chemical reaction as per your experimental protocol.
-
Quenching : If necessary, quench the reaction mixture using appropriate and validated procedures.
-
Decontamination : Thoroughly decontaminate all glassware and equipment that came into contact with this compound.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Waste Disposal : Dispose of all waste materials according to the guidelines outlined below.
Disposal Plan: Managing Contaminated Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Decision Tree for Waste Segregation
Caption: A decision-making guide for the proper segregation of this compound waste.
Disposal Procedures:
-
Solid Waste : All solid waste, including contaminated gloves, weigh paper, and pipette tips, should be collected in a clearly labeled solid hazardous waste container.
-
Unused Product : Unused or expired this compound should be disposed of in its original container, placed within a larger, sealed container for hazardous waste disposal.
-
Liquid Waste : All liquid waste from the reaction, including solvent rinses of the glassware, should be collected in an appropriate, labeled hazardous waste container. Segregate halogenated and non-halogenated waste streams as per your institution's guidelines.
-
Empty Containers : The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional protocols.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
